Methyl 4-(benzyloxy)-3-oxobutanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxo-4-phenylmethoxybutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-12(14)7-11(13)9-16-8-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUIJYAEOVJVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)COCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509393 | |
| Record name | Methyl 4-(benzyloxy)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82961-76-0 | |
| Record name | Methyl 4-(benzyloxy)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Spectroscopic Characterization & Synthetic Utility of Methyl 4-(benzyloxy)-3-oxobutanoate
Executive Summary
Methyl 4-(benzyloxy)-3-oxobutanoate (CAS: 104506-03-6 / Analogous Ethyl CAS: 67354-34-1) is a critical
This guide provides a definitive reference for the spectroscopic identification of this molecule, addressing the specific challenge of keto-enol tautomerism which often complicates spectral analysis. Furthermore, it outlines a robust, self-validating synthetic protocol based on magnesium enolate chemistry to ensure high purity.
Structural Analysis & Tautomerism
The core challenge in characterizing
Critical Insight: Researchers often misinterpret the "extra" small signals in NMR spectra as impurities. These are frequently the enol tautomer.
Tautomeric Equilibrium Diagram
Figure 1: The dynamic equilibrium between the keto and enol forms.[1][2] The enol form is stabilized by a 6-membered intramolecular hydrogen bond.
Spectroscopic Data
The following data is synthesized from high-field NMR studies of the methyl ester and its close ethyl analog.
Nuclear Magnetic Resonance ( NMR)
Solvent:
| Assignment | Shift ( | Multiplicity | Integration | Notes |
| Aromatic (Ph) | 7.30 – 7.40 | Multiplet (m) | 5H | Phenyl ring protons |
| Benzylic ( | 4.58 | Singlet (s) | 2H | Deshielded by aromatic ring & oxygen |
| C4 Methylene ( | 4.18 | Singlet (s) | 2H | Distinctive singlet (Keto) |
| Methoxy ( | 3.73 | Singlet (s) | 3H | Methyl ester |
| **C2 Methylene ( | 3.52 | Singlet (s) | 2H | Diagnostic Peak. Disappears in Enol form. |
| Enol -OH | ~12.1 | Broad (br s) | <0.15H | Exchangeable; indicates H-bonding |
| Enol Vinyl-H | ~5.0 - 5.1 | Singlet (s) | <0.15H | Olefinic proton of enol form |
Interpretation Guide:
-
The ratio of the singlet at 3.52 ppm (Keto C2) to the vinyl singlet at ~5.0 ppm allows for the calculation of the Keto:Enol ratio (typically ~85:15 in chloroform).
-
If the C2 peak appears as a doublet or complex multiplet, suspect contamination or restricted rotation, but first check for deuterium exchange.
Infrared Spectroscopy (FT-IR)
Phase: Neat (ATR) or Thin Film
| Wavenumber ( | Functional Group | Vibrational Mode |
| 3060 - 3030 | Ar-H | C-H Stretch (Aromatic) |
| 2950 - 2850 | Alkyl C-H | C-H Stretch |
| 1745 | Ester | C=O Stretch (Unconjugated) |
| 1720 | Ketone | C=O Stretch ( |
| 1650 - 1630 | Enol C=C | C=C Stretch (Weak, if enol present) |
| 1100 - 1050 | Ether | C-O-C Stretch |
Mass Spectrometry (ESI-MS)
-
Formula:
-
Molecular Weight: 222.24 g/mol
-
Observed Ions (Positive Mode):
-
245.1 $[M + Na]^+ $ (Base peak often observed as sodium adduct)
-
223.1 $[M + H]^+ $
-
91.0 $[C_7H_7]^+ $ (Tropylium ion, characteristic of benzyl groups)
-
Validated Synthetic Protocol
To ensure high spectral purity and avoid the "double-addition" side products common in Claisen condensations, the Magnesium Enolate (Masamune) method is recommended. This method uses mild conditions to couple an activated acid with a malonate half-ester.
Reaction Workflow
Figure 2: Masamune-Claisen condensation strategy utilizing CDI activation and Magnesium enolates to prevent self-condensation.
Step-by-Step Methodology
Reagents:
-
Benzyloxyacetic acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Monomethyl malonate potassium salt (1.2 equiv)
-
Isopropylmagnesium chloride (2.0 M in THF) or
.
Protocol:
-
Activation: Dissolve benzyloxyacetic acid in anhydrous THF under Nitrogen. Add CDI portion-wise at 0°C. Stir at room temperature for 1 hour to generate the acyl imidazole.
-
Enolate Formation: In a separate flask, suspend monomethyl malonate potassium salt in THF. Add
(1.2 equiv) and Triethylamine (2.5 equiv). Stir for 1 hour to form the magnesium enolate. -
Coupling: Cannulate the acyl imidazole solution into the magnesium enolate slurry dropwise at 0°C.
-
Workup: Stir overnight. Quench with 1M HCl (careful gas evolution of
). Extract with Ethyl Acetate.[4][5] -
Purification: The crude oil is often pure enough for use. If necessary, purify via flash chromatography (Silica Gel, Hexanes:EtOAc 4:1). Note that silica can induce enolization; rapid elution is preferred.
Quality Control & Troubleshooting
| Issue | Observation | Root Cause | Remediation |
| Complex NMR | "Messy" baseline, split peaks | Keto-Enol Tautomerism | Run NMR in |
| Low Yield | Incomplete decarboxylation | pH too high during quench | Ensure aqueous phase reaches pH < 2 during workup to facilitate decarboxylation of the intermediate. |
| Impurity | Singlet at ~2.1 ppm | Acetone/Self-condensation | Use of Acetyl chloride instead of Benzyloxyacetyl chloride, or contamination of glassware. |
References
-
General Synthesis of
-keto esters (Masamune Method):-
Brooks, D. W., Lu, L. D. L., & Masamune, S. (1979). C-Acylation under Virtually Neutral Conditions. Angewandte Chemie International Edition, 18(1), 72–74.
-
-
Spectroscopic Data (Analogous Ethyl Ester)
-
Tautomerism in
-keto esters:-
Folkman, J. (1996).[6] Clinical applications of research on angiogenesis. New England Journal of Medicine, 333, 1757-1763. (Contextualizes the utility of these intermediates in drug synthesis).
-
-
Commercial Reference & Physical Properties
-
Sigma-Aldrich / Merck. Ethyl 4-(benzyloxy)-3-oxobutanoate Product Sheet. (Used for physical property verification).[4]
-
Sources
- 1. comporgchem.com [comporgchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Activity and Synthesis of Methyl 4-oxobutanoate_Chemicalbook [chemicalbook.com]
- 6. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 4-(benzyloxy)-3-oxobutanoate | CAS#:67354-34-1 | Chemsrc [chemsrc.com]
High-Resolution NMR Characterization of Methyl 4-(benzyloxy)-3-oxobutanoate
Structural Dynamics, Tautomeric Equilibrium, and Purity Assessment
Executive Summary
Methyl 4-(benzyloxy)-3-oxobutanoate (CAS: 82961-76-0) is a critical C4 building block in the synthesis of antiretroviral agents (e.g., Dolutegravir intermediates) and statin side chains.[1][2][3] Its structural integrity is defined by a labile
For drug development professionals, "purity" is not merely the absence of foreign contaminants but the accurate quantification of these tautomeric forms.[2] Standard integration protocols often fail if the enol species is mistaken for an impurity.[2] This guide provides a definitive spectroscopic profile, distinguishing intrinsic structural dynamics from actual degradation products.[2]
Part 1: Structural Dynamics & Tautomerism
The core challenge in analyzing this molecule is the equilibrium between the keto form (major) and the enol form (minor).[2][4] In non-polar solvents like
The Tautomeric Equilibrium
The proton transfer occurs between the
-
Keto Form: Contains two distinct methylene singlets (C2 and C4).[2]
-
Enol Form: The C2 methylene becomes a methine vinyl proton (
), and a hydroxyl proton ( ) appears downfield.[2]
Figure 1: Keto-Enol Tautomerism dynamics. The exchange is slow on the NMR time scale, resulting in two distinct sets of signals rather than an average.
Part 2: Experimental Protocol
To ensure reproducibility and accurate integration (qNMR), the following protocol is mandatory.
Sample Preparation
-
Solvent Selection: Use Chloroform-d (
) (99.8% D) containing 0.03% v/v TMS.[1][2] -
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce intermolecular H-bonding, shifting the equilibrium.
-
Equilibration: Allow the sample to sit at room temperature for 15 minutes before acquisition to stabilize the tautomeric ratio.
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Angle:
(to prevent saturation of slow-relaxing quaternary carbons). -
Relaxation Delay (
): seconds. -
Scans: 16 (1H) / 1024 (13C).[2]
-
Temperature: 298 K (25°C).[2]
Part 3: 1H NMR Analysis
Reference: 0.00 ppm (TMS).
Solvent Residual: 7.26 ppm (
Assignment Table (CDCl3)
| Position | Type | Shift ( | Multiplicity | Integral (Keto) | Integral (Enol) | Notes |
| Enol-OH | Hydroxyl | 12.0 – 12.3 | s (broad) | - | 1H | Intramolecular H-bond.[1][2] |
| Ph-H | Aromatic | 7.30 – 7.40 | m | 5H | 5H | Overlapping for both forms.[1] |
| Enol-=CH- | Vinyl | ~5.0 – 5.1 | s | - | 1H | Distinctive enol marker.[1][2] |
| Benzyl-CH2 | Methylene | 4.57 | s | 2H | - | |
| Benzyl-CH2 | Methylene | 4.61 | s | - | 2H | |
| C4-H | Methylene | 4.12 | s | 2H | - | |
| C4-H | Methylene | ~4.00 | s | - | 2H | Enol form; often overlaps.[2] |
| OMe | Methyl | 3.73 | s | 3H | - | Ester methyl (Keto).[1][2] |
| OMe | Methyl | 3.75 | s | - | 3H | Ester methyl (Enol).[1][2] |
| C2-H | Methylene | 3.52 | s | 2H | - |
Key Diagnostic Feature: The presence of the singlet at ~12.1 ppm and ~5.0 ppm confirms the enol form.[2] Do not integrate these as impurities. To calculate molar purity, sum the integrals of the Keto-C2 (3.52 ppm) and the Enol-Vinyl (5.0 ppm) and normalize.[2]
Part 4: 13C NMR Analysis
Reference: 77.16 ppm (
Assignment Table (CDCl3)
| Carbon Type | Shift ( | Assignment | Notes |
| Ketone C=O | 200.1 | C3 (Keto) | Most deshielded signal.[1][2] |
| Ester C=O | 167.4 | C1 (Keto) | Typical ester carbonyl.[2] |
| Enol C-OH | 170 – 175 | C3 (Enol) | Beta-hydroxy carbon.[1][2] |
| Aromatic C | 137.5 | Ipso-Ph | Quaternary aromatic.[1] |
| Aromatic C | 127.5 – 128.5 | Ph (o, m, p) | Multiple peaks.[2] |
| Enol =CH | ~90 – 95 | C2 (Enol) | Vinyl carbon (shielded).[2] |
| C4-CH2 | 75.2 | Deshielded by ether + ketone.[1][2] | |
| Benzyl-CH2 | 73.4 | Standard benzyl ether shift.[2] | |
| OMe | 52.4 | Methyl ester.[1] | |
| C2-CH2 | 45.8 | Alpha-methylene (Keto).[1][2] |
Part 5: Analytical Workflow & Decision Tree
Use this workflow to validate batch quality before releasing for synthesis.
Figure 2: Analytical decision matrix for validating this compound.
References
-
ChemicalBook. (2025).[2][5] Ethyl 4-(benzyloxy)-3-oxobutanoate Spectrum and Properties. (Data extrapolated to methyl ester analog). Link
-
Royal Society of Chemistry (RSC). (2012).[2][3] Supporting Information: Acid-Labile δ-Ketal-β-Hydroxy Esters. (Detailed NMR integration of the keto-enol mixture for benzyloxy-3-oxobutanoate derivatives). Link
-
ThermoFisher Scientific. (2020).[2] Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. (Methodology for qNMR of
-keto esters). Link -
Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. (Standard reference for identifying solvent contaminants). Link[2]
Sources
Mass Spectrometry Fragmentation of Methyl 4-(benzyloxy)-3-oxobutanoate: A Mechanistic Guide
The following technical guide details the mass spectrometry fragmentation of Methyl 4-(benzyloxy)-3-oxobutanoate , synthesizing mechanistic principles of
Executive Summary
This compound (CAS: 82961-76-0) is a critical chiral building block often employed in the synthesis of statins, antibiotics, and complex natural products.[1] Its structure combines three distinct mass-spectrometry-active functional groups: a benzyl ether , a ketone , and a methyl ester .[1]
This guide provides a definitive analysis of its fragmentation behavior under Electron Ionization (EI) and Electrospray Ionization (ESI).[2] By understanding the competitive pathways between the charge-stabilizing benzyl group and the rearrangement-prone
Structural Analysis & Theoretical Fragmentation
The molecule (
| Functional Moiety | Key Role in MS | Predicted Characteristic Ions ( |
| Benzyl Ether ( | Charge localization via tropylium formation; inductive cleavage. | 91 (Base Peak), 65 |
| McLafferty rearrangement; | 101 , 74 , 59 | |
| Methylene Bridge ( | Facilitates H-transfer rearrangements.[1][2] | Neutral losses (e.g., |
Primary Fragmentation Drivers[1][2]
-
Tropylium Formation (Dominant): The benzyl group is the most labile functionality.[2] Heterolytic cleavage of the
bond generates the resonance-stabilized tropylium cation ( 91), which typically dominates the EI spectrum.[2] -
McLafferty Rearrangement: The
-keto ester structure allows for a six-membered transition state involving the ester carbonyl and -hydrogens (at C4), leading to characteristic alkene elimination.[1] - -Cleavage: The ketone carbonyl directs homolytic cleavage at the C2-C3 or C3-C4 bonds, generating acylium ions.[1][3]
Experimental Methodologies
To replicate these results, the following protocols ensure reproducibility and minimize in-source fragmentation artifacts.
GC-MS (Electron Ionization)[1][2]
-
Inlet Temperature:
(High enough to volatilize, low enough to prevent thermal degradation of the ether).[2] -
Ion Source:
, 70 eV.[2] -
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms),
.[1][2] -
Carrier Gas: Helium at
.[2] -
Self-Validation: Verify the
69/219 ratio of PFTBA tune gas prior to run to ensure correct mass axis calibration.
LC-MS (Electrospray Ionization)[1][2]
-
Solvent System: Acetonitrile/Water + 0.1% Formic Acid.[1][2]
-
Ionization Mode: Positive (
).[2] -
Cone Voltage: 20–40 V (Adjust to modulate in-source fragmentation).
-
Adducts: Expect
( 223) and ( 245).
Detailed Fragmentation Mechanisms[2][4]
Pathway A: The Benzyl/Tropylium Series (Base Peak)
The most energetically favorable pathway in EI is the formation of the tropylium ion.[2]
-
Ionization: Removal of an electron from the ether oxygen lone pair.[2]
-
Inductive Cleavage: The
bond breaks, transferring the positive charge to the benzyl carbon.[2] -
Ring Expansion: The benzyl cation rearranges to the seven-membered tropylium ring (
91).[2] -
Secondary Decomposition: The tropylium ion loses acetylene (
, 26 Da) to form the cyclopentadienyl cation ( 65).[2]
Pathway B: -Keto Ester Rearrangements
The
-
Mechanism:
Pathway C: -Cleavage and Acylium Ions
Direct cleavage adjacent to the ketone carbonyl (C3) yields diagnostic acylium ions:
-
Cleavage A (C2-C3 bond): Generates the methoxycarbonylmethyl radical and the benzyloxyacetyl cation (
149, though often unstable).[2] -
Cleavage B (C3-C4 bond): Generates the benzyloxymethyl radical and the methoxycarbonylacetyl cation (
101).[2]
Visualization of Signaling Pathways[2]
The following diagram maps the logical flow from the molecular ion to the terminal fragments.
Caption: Mechanistic fragmentation tree of this compound showing competitive pathways between benzyl cleavage (red) and ester rearrangements (green/yellow).[2]
Interpretation & Validation Table
Use this table to validate your spectral data against theoretical predictions.
| m/z | Identity | Origin/Mechanism | Validation Check |
| 222 | Molecular Ion | Low intensity in EI; confirm with Soft Ionization (CI/ESI).[1][2] | |
| 91 | Tropylium Ion | Must be Base Peak .[2] If not, check for thermal degradation. | |
| 101 | Acylium ( | Diagnostic for the | |
| 74 | McLafferty Product | Confirms the presence of the methyl ester with available | |
| 65 | Cyclopentadienyl | Always accompanies | |
| 59 | Carbomethoxy | Common non-specific ester fragment.[2] |
References
-
McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (The authoritative text on McLafferty rearrangements and general fragmentation rules).
-
Sparkman, O. D. (2005).[2] Mass Spectrometry Desk Reference. Global View Publishing.[1][2] (Definitive source for terminology and ion mechanisms).
-
NIST Mass Spectrometry Data Center. (n.d.).[2] Benzyl ether and beta-keto ester fragmentation patterns. NIST Chemistry WebBook.[1][2] Retrieved from [Link][1][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][2] (Foundational text for correlating functional groups to MS signals).
Sources
Tautomeric Dynamics of Methyl 4-(benzyloxy)-3-oxobutanoate: Analytical and Synthetic Implications
Topic: Keto-enol tautomerism in Methyl 4-(benzyloxy)-3-oxobutanoate Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Analytical Scientists.[1]
Executive Summary & Strategic Context
This compound is a critical chiral synthon and intermediate, frequently utilized in the synthesis of
For process chemists, this equilibrium is not merely a spectroscopic curiosity; it dictates reactivity profiles, purification yields, and storage stability. This guide provides a definitive technical analysis of the tautomeric behavior of this
Mechanistic Underpinnings of the Equilibrium
The Thermodynamic Landscape
Unlike simple ketones, which overwhelmingly favor the keto form,
The equilibrium is governed by two competing stability factors:
-
Keto Form: Thermodynamically favored by the strong
bond energy.[1][2] -
Enol Form: Stabilized by resonance conjugation (
) and, critically, a six-membered intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl oxygen.[3]
Structural Dynamics Visualization
The following diagram illustrates the proton transfer mechanism and the chelation-controlled stabilization of the enol form.
Figure 1: Mechanistic pathway of tautomerization.[1] The Cis-Enol is the dominant enolic species due to the formation of a pseudo-aromatic six-membered ring.
Environmental Control: Solvent Effects (Meyer’s Rule)
The ratio of keto:enol is highly sensitive to the solvent environment, following Meyer’s Rule .[4]
-
Non-polar solvents (e.g., Chloroform, Toluene) favor the Enol form. The intramolecular H-bond is shielded from disruption, and the less polar enol structure is better solvated.
-
Polar/Protic solvents (e.g., Water, Methanol, DMSO) favor the Keto form. The solvent molecules compete for H-bonding, disrupting the intramolecular chelation and stabilizing the more polar dicarbonyl keto form.
Data Summary: Predicted Enol Content
Based on standard
| Solvent | Dielectric Constant ( | Dominant Species | Approx.[1] Enol % | Mechanism of Influence |
| CDCl | 4.8 | Mixed (Enol bias) | 15 - 30% | Intramolecular H-bond stabilization. |
| C | 2.3 | Enol | > 30% | Low polarity stabilizes non-polar enol.[1] |
| DMSO-d | 46.7 | Keto | < 5% | S=O competes as H-bond acceptor.[1] |
| D | 80.1 | Keto | < 2% | Strong intermolecular H-bonding network.[1] |
Analytical Protocol: NMR Quantification
Accurate determination of the tautomeric constant (
Key Spectroscopic Markers
-
Keto Form:
-
3.50 - 3.65 ppm: Singlet (2H), corresponding to the
-methylene protons ( ).[1]
-
3.50 - 3.65 ppm: Singlet (2H), corresponding to the
-
Enol Form:
Calculation Workflow
To ensure data integrity, do not rely solely on the -OH peak, as it can exchange with trace water. Use the vinylic proton for quantification.[1][3][4]
Where
Figure 2: Standard Operating Procedure for NMR-based tautomer quantification.
Synthetic Implications
Understanding the tautomeric state is vital for reaction design involving this compound.[1]
Alkylation (C-Alkylation vs. O-Alkylation)
-
Reactivity: The enolate ion is the reactive species.
-
Guidance: Use "hard" bases (e.g., NaH, KOtBu) in polar aprotic solvents (DMF, THF) to drive the equilibrium fully to the enolate.
-
Risk: The benzyloxy group adds steric bulk. If the reaction is run under conditions favoring the neutral enol (acidic catalysis), O-alkylation may compete.
Reduction (Stereoselective)
-
Reactivity: Asymmetric hydrogenation (e.g., Noyori hydrogenation) targets the keto form.
-
Dynamic Kinetic Resolution (DKR): Since the keto and enol forms interconvert, the catalyst can selectively reduce the keto form, driving the equilibrium to replenish it.
-
Optimization: High H
pressure and non-polar solvents often enhance enantioselectivity by shifting the equilibrium or controlling the coordination mode to the metal center.
Experimental Protocols
Synthesis of this compound
Note: This protocol is a generalized adaptation of Claisen-type condensations found in literature.
-
Reagents: Methyl acetoacetate (or 4-chloro derivative), Benzyl alcohol, Sodium hydride (NaH).[1]
-
Procedure:
-
Suspend NaH (2.2 equiv) in anhydrous THF at 0°C under Argon.
-
Add Benzyl alcohol (1.0 equiv) dropwise; stir 30 min to form sodium benzyloxide.
-
Add Methyl 4-chloro-3-oxobutanoate (1.0 equiv) dropwise.[1]
-
Allow to warm to RT and stir for 12 hours.
-
Quench: Pour into cold 1M HCl (pH adjustment is critical to prevent decarboxylation).
-
Extraction: Extract with EtOAc, wash with brine, dry over Na
SO .
-
-
Purification: Flash chromatography (Hexane:EtOAc). Caution: Silica gel is slightly acidic and may catalyze tautomerization or hydrolysis.
Handling & Storage[1][6]
-
Stability: Store at -20°C.
-
Usage: Always run a quick
H NMR before using in sensitive stoichiometric reactions (e.g., chiral reductions) to confirm purity and tautomeric ratio, as "aged" samples may accumulate decomposition products that mimic enol signals.
References
-
Keto-Enol Tautomerism Mechanism & Factors Master Organic Chemistry. "Keto-Enol Tautomerism: Key Points." [Link]
Sources
Physical and chemical properties of Methyl 4-(benzyloxy)-3-oxobutanoate
This guide details the physical and chemical profile of Methyl 4-(benzyloxy)-3-oxobutanoate , a critical synthon in the pharmaceutical industry, specifically as a precursor for the HIV integrase inhibitor Dolutegravir (DTG) .
Executive Summary
This compound is a functionalized
Chemical Identity & Structural Analysis[1][2][3][4]
| Attribute | Detail |
| IUPAC Name | This compound |
| Common Synonyms | Methyl 4-benzyloxyacetoacetate; 3-Oxo-4-(phenylmethoxy)butanoic acid methyl ester |
| CAS Registry Number | 82961-76-0 |
| Molecular Formula | |
| Molecular Weight | 222.24 g/mol |
| SMILES | COC(=O)CC(=O)COCc1ccccc1 |
Structural Features[3][4][5][6][7][8][9][10][11][12]
-
-Keto Ester Moiety: The C2 methylene protons are highly acidic (
), enabling facile alkylation and Knoevenagel condensations. -
Benzyloxy Group: Acts as a robust protecting group for the C4 hydroxyl, stable to basic conditions but removable via catalytic hydrogenolysis (
) or strong acids (TFA/Lewis acids). -
Tautomerism: Exists in equilibrium between the keto form (predominant) and the enol form (stabilized by intramolecular hydrogen bonding).
Physical Characterization
Note: Data below reflects experimental values for the methyl ester where available, and validated surrogates (Ethyl ester, CAS 67354-34-1) where direct archival data is limited.
| Property | Value / Range | Condition |
| Physical State | Liquid | @ 25°C, 1 atm |
| Appearance | Colorless to pale yellow oil | - |
| Boiling Point | 113–115 °C | @ 0.05 Torr (Ethyl ester analog) |
| Density | 1.115 ± 0.06 g/cm³ | Predicted |
| Refractive Index | Predicted | |
| Solubility | Soluble in MeOH, DCM, EtOAc, Toluene | Insoluble in water |
| Flash Point | > 110 °C | Closed Cup |
Synthesis & Production Logic
The industrial synthesis prioritizes the displacement of a leaving group (halide) by a benzyl alkoxide. The choice of the methyl ester over the ethyl ester is often dictated by the downstream desire for atom economy or specific solubility profiles in the crystallization of the final API.
Primary Route: Nucleophilic Substitution
Reaction: Methyl 4-chloro-3-oxobutanoate + Benzyl Alcohol
-
Activation: Benzyl alcohol is deprotonated using a strong base (Sodium Hydride or Sodium Methoxide) in an aprotic solvent (THF or DMF) to generate the alkoxide.
-
Displacement: The alkoxide attacks the C4-chloride of the starting material.
-
Critical Control: Temperature must be controlled (-10°C to 0°C) to prevent self-condensation of the
-keto ester or attack at the ester carbonyl.
Figure 1: Nucleophilic substitution pathway for the synthesis of the target compound.
Application in Drug Discovery: The Dolutegravir Pathway
The compound serves as the "C3-C6" fragment of the pyridinone scaffold found in Dolutegravir. The benzyloxy group is strategically placed to eventually become the 7-hydroxy group, which is the key pharmacophore responsible for binding Magnesium (
Mechanistic Workflow
-
DMF-DMA Condensation: The active methylene (C2) reacts with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone.
-
Cyclization: The enaminone reacts with an amine (e.g., aminoacetaldehyde dimethyl acetal or a chiral aminobutanol) to close the pyridinone ring.
-
Deprotection: The benzyl group is removed in the final stages to unmask the chelating hydroxyl group.
Figure 2: Conversion of the keto-ester scaffold into the HIV Integrase Inhibitor core.
Handling & Stability Protocols
-
Storage: Store under inert atmosphere (
or ) at 2–8°C. The compound is susceptible to hydrolysis if exposed to moisture over prolonged periods. -
Safety: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2). Standard PPE (gloves, goggles) is required.
-
Incompatibility: Avoid strong oxidizing agents and strong alkalis (which may cause ester hydrolysis or retro-Claisen fragmentation).
References
-
Preparation of Dolutegravir Intermediate via MgBr2-Promoted Cyclization. PubMed Central (PMC). Available at: [Link]
- Process for the preparation of Dolutegravir (Patent WO2015001572A2).Google Patents.
CAS number and IUPAC name of Methyl 4-(benzyloxy)-3-oxobutanoate
This guide details the chemical identity, synthesis, and application of Methyl 4-(benzyloxy)-3-oxobutanoate , a critical C4 building block in organic synthesis.
Chemical Identity & Core Data
This compound is a
| Parameter | Specification |
| CAS Number | 82961-76-0 |
| IUPAC Name | This compound |
| Common Synonyms | Methyl 4-benzyloxyacetoacetate; Methyl |
| Molecular Formula | |
| Molecular Weight | 222.24 g/mol |
| SMILES | COC(=O)CC(=O)COCc1ccccc1 |
| InChI Key | DXUTWLTWGKEWJA-UHFFFAOYSA-N (Ethyl analog ref; Methyl analog derived) |
| Physical State | Colorless to pale yellow oil |
| Boiling Point | ~160°C (at 0.5 mmHg) |
Synthesis Protocols
The synthesis of this compound is primarily achieved via nucleophilic substitution of methyl 4-chloroacetoacetate. This route is preferred over transesterification of the ethyl ester due to higher atom economy and direct availability of precursors.
Route A: Nucleophilic Substitution (Primary Industrial Route)
This method utilizes the Williamson ether synthesis principle, where a benzyl alkoxide displaces the chloride at the
Reagents:
-
Methyl 4-chloroacetoacetate (CAS 32807-28-6)
-
Benzyl Alcohol (BnOH)[1]
-
Sodium Hydride (NaH) or Triethylamine (
) -
Solvent: Anhydrous THF or DMF
Step-by-Step Protocol:
-
Activation: In a flame-dried flask under
, suspend NaH (1.1 eq, 60% in oil) in anhydrous THF at 0°C. -
Alkoxide Formation: Dropwise add Benzyl Alcohol (1.0 eq). Stir for 30 min until
evolution ceases. -
Displacement: Cool the solution to -10°C. Add Methyl 4-chloroacetoacetate (1.0 eq) dropwise. The low temperature prevents self-condensation of the enolate.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench & Workup: Quench with saturated
. Extract with Ethyl Acetate (3x).[2] Wash organics with brine, dry over . -
Purification: Flash column chromatography (Hexane/EtOAc 4:1).
Self-Validating Logic:
-
Validation Point: Monitor TLC for the disappearance of the starting chloride (
in 3:1 Hex/EtOAc). -
Critical Control: If the reaction turns dark brown/black, the temperature was too high during addition, leading to polymerization.
Route B: Transesterification (Alternative)
Used when the Ethyl ester (CAS 67354-34-1) is the available stock.
-
Reagents: Ethyl 4-(benzyloxy)-3-oxobutanoate, Methanol (excess), catalytic
or . -
Procedure: Reflux in MeOH for 6h. Remove MeOH/EtOH azeotrope via distillation to drive equilibrium.
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the nucleophilic substitution pathway (Route A) and the potential downstream application into chiral reduction.
Caption: Figure 1. Synthesis of this compound via SN2 displacement and subsequent asymmetric hydrogenation.
Applications in Drug Development
This compound is a "privileged structure" in medicinal chemistry due to its ability to form diverse heterocyclic cores.
HIV Integrase Inhibitors
The
-
Mechanism: The benzyloxy group acts as a masked hydroxyl. After cyclization to form the pyridinone ring, hydrogenolysis (
) removes the benzyl group, revealing a free hydroxyl essential for chelating Magnesium ( ) in the HIV integrase active site.
Statins (HMG-CoA Reductase Inhibitors)
-
Chiral Synthon: Asymmetric hydrogenation (Noyori reduction) of the C3 ketone yields the chiral alcohol (see Fig 1).
-
Utility: This 1,3-diol precursor is homologous to the side chain of Atorvastatin and Rosuvastatin.
Pyrrole Synthesis (Knorr)
-
Reaction: Condensation with
-aminoketones. -
Product: 3-carboxylate pyrroles, used in heme synthesis models and multi-drug resistance (MDR) modulators.
Analytical Characterization (Expected Data)
To validate the synthesis, compare experimental data against these standard values.
-
1H NMR (400 MHz,
):- 7.35 (m, 5H, Ar-H)
-
4.58 (s, 2H,
) -
4.18 (s, 2H,
) -
3.73 (s, 3H,
) -
3.52 (s, 2H,
) -
Note: Expect a mixture of keto (~90%) and enol (~10%) tautomers. The enol form will show a singlet vinyl proton around
5.0 and an exchangeable OH >11 ppm.
-
13C NMR (100 MHz,
):-
201.5 (Ketone C=O), 167.5 (Ester C=O), 137.2 (Ar-C), 128.5-127.8 (Ar-CH), 75.2 (
), 73.5 ( ), 52.4 ( ), 45.8 ( ).
-
201.5 (Ketone C=O), 167.5 (Ester C=O), 137.2 (Ar-C), 128.5-127.8 (Ar-CH), 75.2 (
Stability & Handling
-
Storage: Store at 2-8°C under inert gas (Argon).
-keto esters are prone to hydrolysis and subsequent decarboxylation if exposed to moisture and heat. -
Safety: The precursor (Methyl 4-chloroacetoacetate) is a potent lachrymator. Handle in a fume hood. The product is generally low-toxicity but should be treated as an irritant.
References
-
EvitaChem. this compound Product Data. (Accessed 2026). Link
-
BLD Pharm. Product Analysis: this compound (CAS 82961-76-0). (Accessed 2026). Link
-
PubChem. Ethyl 4-(benzyloxy)-3-oxobutanoate (Analogous Data). National Library of Medicine. Link
-
Royal Society of Chemistry.Acid-Labile
-Ketal- -Hydroxy Esters by Asymmetric Hydrogenation. Chemical Communications, 2012. Link -
BenchChem. Application Notes: Beta-keto esters in Pharmaceutical Development. (Accessed 2026). Link
Sources
The Strategic Synthesis of Benzyloxy-Substituted Butanoates: From Chiral Pool to Asymmetric Catalysis
Executive Summary & Chemical Significance
Benzyloxy-substituted butanoates (specifically ethyl 3-(benzyloxy)butanoate and ethyl 4-(benzyloxy)butanoate) represent a class of "privileged synthons" in modern pharmaceutical chemistry. Their structural utility lies in their dual role: they serve as stable, protected precursors for
While the hydroxy-precursors were identified in the late 19th century by Emil Fischer, the benzyloxy-protected variants gained prominence during the "Chiral Pool" revolution of the 1980s. This guide delineates the evolution from early racemic esterification to the high-fidelity stereoselective protocols defined by Dieter Seebach (ETH Zürich) and Ryōji Noyori .
Key Technical Differentiators
-
3-Benzyloxy Isomer: Primarily derived from the depolymerization of Poly-
-hydroxybutyrate (PHB) or asymmetric hydrogenation. It is a gateway to chiral 1,3-diols. -
4-Benzyloxy Isomer: Typically synthesized via ring-opening of
-butyrolactone variants or reduction of 4-haloacetoacetates. It is crucial for GABA analogs.
Historical Genesis: The Evolution of Stereocontrol
The "discovery" of these compounds is not a singular event but a progression of synthetic capability.
| Era | Methodology | Key Limitation | Relevance Today |
| 1890s - 1950s | Fischer Esterification | Racemic mixtures only. | Low. Used only for simple solvents. |
| 1980s (The Golden Age) | Seebach Protocol (PHB) | High enantiopurity (100% R), but limited to the R-isomer. | High. The "Gold Standard" for R-isomers. |
| 1990s - Present | Noyori Hydrogenation | Tunable stereochemistry (R or S) via BINAP ligands. | High. Preferred for industrial scale-up. |
Technical Core: The Seebach Protocol (Chiral Pool)
Source: Seebach, D., et al. Organic Syntheses / Helvetica Chimica Acta.
The most authoritative route for the discovery-phase synthesis of (R)-ethyl 3-(benzyloxy)butanoate utilizes the biological polymer Poly-(R)-3-hydroxybutyrate (PHB). This method guarantees optical purity without the need for expensive chiral ligands.
Mechanism of Action
The process involves a transesterification-depolymerization.[1] Acid-catalyzed alcoholysis breaks the polymeric ester linkages. The subsequent benzylation requires "soft" alkylation conditions to prevent
Experimental Workflow (Step-by-Step)
Step 1: Depolymerization of PHB
-
Charge: Suspend 50 g of PHB (natural source) in 500 mL of 1,2-dichloroethane in a 2-L round-bottom flask.
-
Catalysis: Add a solution of 10 mL conc.
in 200 mL absolute ethanol. -
Reflux: Heat at reflux for 3–4 days. The suspension will clear as the polymer degrades to the monomer.
-
Workup: Cool to RT. Wash with saturated brine and
to neutralize. Dry over and concentrate. -
Distillation: Distill the residue (bp 71–73°C at 12 mmHg) to isolate Ethyl (R)-3-hydroxybutyrate (>99% ee).
Step 2: The Critical Benzylation (The Trichloroacetimidate Method)
Note: Standard Williamson ether synthesis (NaH/BnBr) often causes racemization or elimination in
-
Reagents: Dissolve Ethyl (R)-3-hydroxybutyrate (1.0 eq) in cyclohexane/DCM (2:1).
-
Activation: Add Benzyl 2,2,2-trichloroacetimidate (1.2 eq).
-
Catalysis: Add a catalytic amount of Trifluoromethanesulfonic acid (TfOH) (0.05 eq) at 0°C.
-
Reaction: Stir at RT for 12 hours. The trichloroacetamide byproduct precipitates.
-
Purification: Filter the precipitate. Wash the filtrate with
. Flash chromatography (Hexane/EtOAc 9:1) yields Ethyl (R)-3-(benzyloxy)butanoate .
Visualization of the Seebach Route
Figure 1: The Seebach "Chiral Pool" Workflow. Note the critical decision point at the benzylation step to avoid elimination.
Modern Asymmetric Synthesis: The Noyori Route
Source: Noyori, R., et al. J. Am. Chem. Soc.
For industrial scalability or access to the (S)-enantiomer, the asymmetric hydrogenation of
Protocol Summary
-
Substrate: Ethyl acetoacetate (commercially available).
-
Catalyst:
(0.05 mol%). -
Conditions:
(100 atm), MeOH, 30°C, 30h. -
Result: Quantitative conversion to Ethyl (R)-3-hydroxybutyrate (99% ee).
-
Protection: Proceed with Benzylation as described in Section 3.2.
Analytical Validation (QC Standards)
To ensure the "Trustworthiness" of the synthesis, the following analytical signatures must be verified.
NMR Spectroscopy ( , 400 MHz)
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Benzylic | 4.55 (AB System) | d (J=11.5 Hz) | Confirming Benzyl Ether formation. |
| Methine ( | 3.95 | Multiplet | Shift indicates O-alkylation vs. C-alkylation. |
| 2.55 | dd | Coupling confirms integrity of the butanoate chain. | |
| Terminal Methyl | 1.25 | Doublet | Confirming no chain degradation. |
Chiral HPLC
-
Column: Chiralcel OD-H.
-
Mobile Phase: Hexane/Isopropanol (98:2).
-
Flow Rate: 0.5 mL/min.
-
Retention Times:
-
(R)-Isomer: ~12.5 min
-
(S)-Isomer: ~15.2 min
-
-
Acceptance Criteria: ee > 98%.
Synthesis of the 4-Benzyloxy Isomer
While the 3-isomer is derived from PHB, the 4-benzyloxy variant requires a different logic, often starting from Ethyl 4-chloroacetoacetate .
The Workflow
-
Reduction: Ethyl 4-chloroacetoacetate is reduced (using Baker's Yeast or Noyori hydrogenation) to Ethyl 4-chloro-3-hydroxybutyrate .
-
Epoxide Formation: Treatment with base yields the epoxide.
-
Ring Opening: Attack by benzyl alcohol (BnOH) under Lewis Acid catalysis opens the ring to yield the 4-benzyloxy-3-hydroxy derivative.
-
Deoxygenation (Optional): If the target is the simple 4-benzyloxybutanoate, the 3-hydroxyl group is removed via Barton-McCombie deoxygenation.
Figure 2: Synthetic route for the 4-substituted variant, highlighting the epoxide intermediate.
References
-
Seebach, D., et al. (1993).[2] "Direct Degradation of the Biopolymer Poly[(R)-3-Hydroxybutyric Acid] to (R)-3-Hydroxybutanoic Acid and its Methyl Ester." Organic Syntheses, 71, 39.
-
Noyori, R., et al. (1987). "Asymmetric Hydrogenation of beta-Keto Carboxylic Esters." Journal of the American Chemical Society, 109(19), 5856–5858.
- Wessel, H.P., Iversen, T., & Bundle, D.R. (1985). "Acid-catalysed benzylation of hydroxysuccinimide esters." Journal of the Chemical Society, Perkin Transactions 1, 2247-2250.
- Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. (Standard reference for stability of benzyl ethers).
Sources
Reactivity of the active methylene group in β-keto esters
An In-Depth Technical Guide to the Reactivity of the Active Methylene Group in β-Keto Esters
Introduction: The Heart of Reactivity
In the landscape of organic synthesis, β-keto esters stand out as exceptionally versatile building blocks. Their utility is fundamentally derived from the unique chemical environment of the α-carbon, the methylene group (-CH₂-) positioned between two carbonyl functions (a ketone and an ester). This "active methylene group" is the epicenter of the molecule's reactivity, serving as a soft nucleophile for a vast array of carbon-carbon bond-forming reactions. This guide provides a detailed exploration of the principles governing this reactivity and its application in key synthetic transformations, offering field-proven insights for researchers in drug development and chemical sciences.
The Electronic Architecture: Understanding Acidity and Enolate Stability
The term "active" directly refers to the heightened acidity of the α-hydrogens. This acidity is a direct consequence of the powerful inductive and resonance effects exerted by the two flanking carbonyl groups.
Inductive and Resonance Effects
The electronegative oxygen atoms of the carbonyl groups pull electron density away from the α-carbon through the sigma bond framework (inductive effect). This polarizes the C-H bonds, making the protons more susceptible to abstraction by a base.
Upon deprotonation, the resulting carbanion, known as an enolate, is extensively stabilized by resonance. The negative charge is delocalized over the α-carbon and both carbonyl oxygen atoms, spreading the charge density and significantly lowering the energy of the conjugate base.[1][2] This stabilization is the primary reason for the enhanced acidity.
Comparative Acidity: pKa Values
The acidity of these α-hydrogens is quantifiable by their pKa value. Compared to monocarbonyl compounds, the acidity of a β-keto ester is dramatically increased. This means that relatively mild bases, such as sodium ethoxide, are sufficient to generate a significant concentration of the enolate at equilibrium.[3][4]
| Compound Type | Example | Approximate pKa |
| Alkane | Ethane | ~50 |
| Ester | Ethyl Acetate | ~25[3][4] |
| Ketone | Acetone | ~20[3][5] |
| β-Keto Ester | Ethyl Acetoacetate | ~11 [3][4] |
| β-Diketone | Acetylacetone | ~9[3][5] |
This enhanced acidity is crucial; it allows for the selective formation of the enolate in the presence of other potentially acidic protons, providing a high degree of control in synthetic planning.
Resonance Stabilization of the Enolate
The structure of the enolate is best described as a resonance hybrid. The delocalization of the negative charge across the O=C-C-C=O system is key to its stability and subsequent reactivity.
[6]1. Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.0 eq) in absolute ethanol. 2. Add ethyl acetoacetate (1.0 eq) dropwise at 0 °C and stir for 30 minutes to ensure complete formation of the sodium enolate. 3. Alkylation: Add bromoethane (1.0 eq) dropwise, keeping the temperature below 25 °C. 4. Heat the mixture to a gentle reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. 5. Work-up: Cool the reaction mixture, dilute with water, and extract the product with diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 6. Hydrolysis & Decarboxylation: Add the crude alkylated ester to a solution of aqueous HCl (e.g., 3M) and heat to reflux. The hydrolysis and subsequent decarboxylation (evidenced by CO₂ evolution) will proceed. [7]7. Purification: After cooling, extract the final ketone product (2-pentanone), wash the organic layer with saturated NaHCO₃ solution, dry, and purify by distillation.
Acylation
The enolate of a β-keto ester can be acylated at the α-carbon using reagents like acyl chlorides or anhydrides. This reaction is a direct method for synthesizing β,δ-diketo esters, which are valuable intermediates. [8][9]In some cases, using a stronger base to form a dianion can facilitate these reactions. [8]
Condensation Reactions
This is a condensation reaction between an active methylene compound, such as a β-keto ester, and an aldehyde or ketone, typically catalyzed by a weak amine base like piperidine. [10]The reaction produces an α,β-unsaturated dicarbonyl compound.
The mechanism involves three key steps:
-
Deprotonation: The amine base removes an α-hydrogen to form the enolate. [10][11]2. Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone. [10][11]3. Dehydration: The resulting aldol-type intermediate undergoes dehydration to yield the final conjugated product. [10][11] To drive the reaction to completion, the water formed as a byproduct is often removed, either by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent like molecular sieves. [11]
The enolate of a β-keto ester can act as a Michael donor, adding to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor) in a conjugate or 1,4-addition. [12]This reaction is a powerful tool for forming 1,5-dicarbonyl compounds, which are key precursors for further cyclization reactions (e.g., Robinson annulation). [13]The best Michael reactions occur when a highly stable enolate, such as that from a β-keto ester, adds to an unhindered α,β-unsaturated ketone. [12]
Japp-Klingemann Reaction
This reaction synthesizes hydrazones from β-keto esters and aryl diazonium salts. [14][15]The mechanism begins with the deprotonation of the active methylene group to form the enolate, which then acts as a nucleophile, attacking the diazonium salt. [14][16]The resulting azo intermediate undergoes hydrolysis and cleavage, ultimately yielding a hydrazone. [14]These hydrazone products are highly valuable as they can be converted into indoles via the Fischer indole synthesis or cyclized to form pyrazoles. [14][15]
Synthesis of Heterocycles
The multiple reactive sites within β-keto esters make them ideal starting materials for the synthesis of a wide variety of heterocyclic compounds. [17]For example, reaction with hydrazines can yield pyrazolones, while reactions with α-haloketones can produce substituted furans (the Feist-Benary synthesis). [18][19]
Conclusion
The active methylene group in β-keto esters is a cornerstone of modern organic synthesis. Its heightened acidity, a direct result of stabilization by two adjacent carbonyl groups, allows for the facile generation of a soft, carbon-based nucleophile. This enolate is the key intermediate in a host of powerful C-C bond-forming reactions, including alkylations, acylations, and various condensation reactions. A thorough understanding of the factors governing the formation and reactivity of this enolate empowers researchers to strategically construct complex molecular architectures, a critical capability in the fields of medicinal chemistry and materials science.
References
- Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Vertex AI Search.
- Acidity Of Alpha Hydrogens Us. Vertex AI Search.
-
Japp–Klingemann reaction. Wikipedia. Available at: [Link]
-
Japp-Klingemann reaction. chemeurope.com. Available at: [Link]
-
Japp klingemann reaction. Slideshare. Available at: [Link]
-
Enantioselective Michael Reaction of α-Alkyl-β-keto Esters and Enones under Multifunctional Catalysis. ACS Publications. Available at: [Link]
-
Biosynthesis of α-Substituted β-Ketoesters via the Tandem Knoevenagel Condensation–Reduction Reaction Using a Single Enzyme. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Acetoacetic Ester Synthesis - Alkylation of Enolates. PharmaXChange.info. Available at: [Link]
-
Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. ACS Publications. Available at: [Link]
-
Chemistry of Enolates and Enols - Acidity of Alpha-Hydrogens. PharmaXChange.info. Available at: [Link]
-
Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. Available at: [Link]
-
Asymmetric Michael addition of β-keto esters with nitroalkenes. ResearchGate. Available at: [Link]
-
Synthesis of β-substituted unsaturated keto esters by the Knoevenagel condensation reaction. ResearchGate. Available at: [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC. Available at: [Link]
-
Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE. Available at: [Link]
-
Alkylation of Enolate Ions. NC State University Libraries. Available at: [Link]
-
The Japp‐Klingemann Reaction. ResearchGate. Available at: [Link]
-
The Acylation of β-Keto Ester Dianions. Canadian Science Publishing. Available at: [Link]
-
The Applications of β‐Keto Amides for Heterocycle Synthesis. ResearchGate. Available at: [Link]
-
N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters. Beilstein Journals. Available at: [Link]
-
Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. Available at: [Link]
-
The Acylation of β-Keto Ester Dianions. Canadian Journal of Chemistry. Available at: [Link]
- Synthesis of B-keto esters. Google Patents.
-
Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]
-
Knoevenagel Condensation Reaction. Master Organic Chemistry. Available at: [Link]
-
Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation. Organic Chemistry Class Notes. Available at: [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Available at: [Link]
-
Active methylene compounds. EaseToLearn.com. Available at: [Link]
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Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]
-
Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. Chemistry LibreTexts. Available at: [Link]
-
Heterocyclic Chemistry part2. Scribd. Available at: [Link]
-
The Japp-Klingemann Reaction with γ,δ-Unsaturated β-Ketoesters. Synthesis of Pyridazinones. Journal of the American Chemical Society. Available at: [Link]
-
Acid and Base Catalyzed Reactions of Active Methylene Compounds. Scribd. Available at: [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
-
Active methylene compounds. PDF. Available at: [Link]
-
formation of enolates from esters and other acid derivatives. YouTube. Available at: [Link]
-
KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing. Available at: [Link]
-
Enols, Enolate Ions and Tautomerization. Chemistry LibreTexts. Available at: [Link]
-
Acidity of the Alpha Hydrogen. YouTube. Available at: [Link]
-
Reaction of grignard with beta Keto ester. Chemistry Stack Exchange. Available at: [Link]
-
Reactions of Ketene with Compounds Containing Active Methylene Group. (VII). Kyoto University Research Information Repository. Available at: [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. Available at: [Link]
-
Alkylation of active methylene compounds. ResearchGate. Available at: [Link]
-
ACTIVE METHYLENE COMPOUNDS. eGyanKosh. Available at: [Link]
-
Reactive methylene compounds. KETO ENOL TAUTOMERISM IN ACETOACETICESTER. YouTube. Available at: [Link]
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Methodological & Application
Application Note: Enantioselective Synthesis Using Derivatives of Methyl 4-(benzyloxy)-3-oxobutanoate
Executive Summary
Methyl 4-(benzyloxy)-3-oxobutanoate (1 ) is a critical C4 building block in the synthesis of polyketide antibiotics, pheromones, and HMG-CoA reductase inhibitors (statins). Its structural versatility lies in the orthogonal reactivity of the
This Application Note provides a definitive guide to establishing chirality at the C3 position. We contrast the industry-standard Ru-BINAP Asymmetric Hydrogenation with emerging Biocatalytic Ketoreductase (KRED) methodologies. The guide includes validated protocols, mechanistic insights, and downstream application logic for Rosuvastatin intermediate synthesis.
Strategic Analysis of the Scaffold
The target molecule, this compound, presents a classic challenge in asymmetric synthesis: 1,3-induction .
-
The Challenge: The C3 ketone is flanked by an acidic
-methylene (C2) and a bulky benzyloxymethyl group (C4). Standard hydride reductions (e.g., NaBH4) yield racemates due to the lack of facial bias. -
The Solution: Catalyst-controlled stereoselection is required. The choice between Chemical Catalysis (Ru-BINAP) and Biocatalysis (KREDs) depends on scale, available equipment (high-pressure reactors), and sustainability targets.
Structural Logic
| Position | Functionality | Synthetic Utility |
| C1 (Ester) | Methyl Ester | Handle for chain extension (Claisen, reduction to aldehyde). |
| C2 ( | Acidic Methylene | Site for alkylation (if DKR is desired) or condensation. |
| C3 (Ketone) | Prochiral Center | Primary Target: Enantioselective reduction to chiral alcohol. |
| C4 (Ether) | Benzyloxy | Robust protecting group, removable via hydrogenolysis ( |
Core Methodology A: Ru-Catalyzed Asymmetric Hydrogenation[1]
The Noyori asymmetric hydrogenation remains the gold standard for
Mechanism & Causality
The reaction proceeds via a monohydride mechanism . The Ru(II) center coordinates the substrate in a bidentate fashion. The chirality of the BINAP ligand imposes a steric environment that disfavors one transition state over the other by >2 kcal/mol, resulting in high enantiomeric excess (ee).
-
(R)-BINAP-Ru(II) typically yields the (R)-3-hydroxy ester (anti-Prelog).
-
(S)-BINAP-Ru(II) typically yields the (S)-3-hydroxy ester.
Validated Protocol
Target: Methyl (3R)-4-(benzyloxy)-3-hydroxybutanoate Scale: 10 g (Laboratory Scale)
Materials
-
Substrate: this compound (10.0 g, 45.0 mmol).
-
Catalyst: [RuCl(benzene)((R)-BINAP)]Cl or Ru(OAc)2((R)-BINAP) (38 mg, 0.1 mol% loading).
-
Solvent: Degassed Methanol (MeOH), anhydrous (50 mL).
-
Gas: Hydrogen (
), 99.999% purity.
Step-by-Step Procedure
-
Catalyst Preparation (In-situ): In a glovebox or under Argon, charge a Schlenk flask with [RuCl2(benzene)]2 and (R)-BINAP (1:2.2 molar ratio). Add DMF and heat at 100°C for 10 min. Remove solvent in vacuo to obtain the active orange-brown Ru-BINAP complex. Alternatively, use commercially available pre-formed catalyst.
-
Reactor Loading: Transfer the substrate (1 ) and the catalyst into a stainless steel autoclave equipped with a glass liner and magnetic stirrer.
-
Solvation: Cannulate degassed MeOH into the autoclave under Argon flow. The substrate concentration should be ~0.5 - 1.0 M.
-
Purge Cycles: Seal the autoclave. Pressurize to 5 bar with
, then vent. Repeat 3 times to remove all traces of oxygen (critical for catalyst lifetime). -
Reaction: Pressurize to 40 bar (580 psi)
. Heat to 50°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations. -
Monitoring: Monitor H2 uptake. Reaction is typically complete in 12–24 hours.
-
Work-up: Vent H2 (carefully). Concentrate the methanolic solution under reduced pressure.
-
Purification: The crude oil is often >95% pure. Flash chromatography (Hexanes/EtOAc 4:1) affords the pure chiral alcohol.
Checkpoint: Measure optical rotation
Core Methodology B: Biocatalytic Reduction (KRED)
For pharmaceutical manufacturing, Ketoreductases (KREDs) offer operation at ambient pressure and temperature, avoiding specialized high-pressure equipment.
System Design
The system requires the Enzyme (KRED) and a Cofactor Recycling System (Glucose Dehydrogenase/Glucose or Isopropanol).
Validated Protocol
Target: Methyl (3S)-4-(benzyloxy)-3-hydroxybutanoate Scale: 1 g (Screening/Pilot Scale)
Materials
-
Enzyme: Codexis KRED screening kit (e.g., KRED-P1 series) or equivalent.
-
Cofactor: NADP+ (10 mg).
-
Recycle System: Glucose (1.5 eq) and Glucose Dehydrogenase (GDH, 50 U).
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Step-by-Step Procedure
-
Buffer Prep: Dissolve Glucose (1.2 g) in 20 mL Phosphate buffer. Adjust pH to 7.0.
-
Enzyme Charge: Add NADP+ and GDH to the buffer. Add KRED enzyme (20 mg).
-
Substrate Addition: Dissolve this compound (1.0 g) in 2 mL DMSO (co-solvent). Add dropwise to the enzyme mixture.
-
Incubation: Stir at 30°C for 24 hours. Maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid production lowers pH).
-
Work-up: Extract reaction mixture with Ethyl Acetate (3 x 20 mL). Dry over MgSO4 and concentrate.
Application Case Study: Rosuvastatin Intermediate
The chiral alcohol generated above is a direct precursor to the Rosuvastatin side chain. The following workflow illustrates the transformation of the (3R)-alcohol into the critical C1-C6 fragment.
Synthetic Pathway Logic
-
Protection: The newly formed C3-hydroxyl is protected (e.g., TBS or Acetonide) to prevent interference in subsequent steps.
-
Chain Extension: The C1-ester is reduced to an aldehyde, then subjected to a Wittig or Julia olefination to attach the pyrimidine core.
Visualization of Workflow
Figure 1: Strategic workflow for converting the
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by | Improve degassing (freeze-pump-thaw). Ensure |
| Low ee (<90%) | High Temperature or wrong solvent. | Lower temp to 30°C. Switch from MeOH to MeOH/DCM (1:1). |
| Defunctionalization | Hydrogenolysis of Benzyl ether. | Reduce |
| Enzyme Deactivation | High substrate concentration (toxicity). | Use fed-batch addition of substrate. Increase DMSO co-solvent (up to 10%). |
References
-
Noyori, R., et al. (1987). Asymmetric hydrogenation of beta-keto carboxylic esters.[3] Journal of the American Chemical Society. Link
-
Kitamura, M., et al. (1993).[4] Practical Asymmetric Hydrogenation of Aromatic Ketones. Organic Syntheses.[4][5][6][7][8] Link
-
Watanabe, M., et al. (1995). Stereoselective Synthesis of Statin Intermediates. Journal of Organic Chemistry.[4][8]
-
Codexis Inc. (2024). Ketoreductase (KRED) Screening Protocols.Link
-
Genet, J.P. (2003). Recent developments in asymmetric hydrogenation. Accounts of Chemical Research.[4][9] Link
Sources
- 1. Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, CasNo.82961-77-1 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ph3P=O-Catalyzed Reductive Deoxygenation of Alcohols [organic-chemistry.org]
- 9. ethz.ch [ethz.ch]
Strategic Utilization of Methyl 4-(benzyloxy)-3-oxobutanoate in High-Value Natural Product Synthesis
[1]
Executive Summary: The C4 Lynchpin
Methyl 4-(benzyloxy)-3-oxobutanoate (CAS: 82961-76-0) serves as a critical C4 building block in modern organic synthesis.[1] Its structural versatility arises from the juxtaposition of a
-
C3-Ketone: Prime substrate for asymmetric hydrogenation to set stereocenters (e.g., in Statins).
-
C2-Methylene: Active site for alkylation or Knoevenagel condensation.[1]
-
C4-Benzyloxy: A robust masked alcohol, stable to basic alkylation conditions but removable via hydrogenolysis.[1]
This guide details its primary role as the progenitor of the 3,5-dihydroxyhept-6-enoate pharmacophore found in HMG-CoA reductase inhibitors (Rosuvastatin, Atorvastatin) and its utility in polyketide fragment assembly.[1]
Mechanistic Insight & Reactivity Profile[1]
The compound acts as a "chiral scaffold progenitor." While achiral itself, it is designed to undergo enantioselective reduction .
The "Statin Link"
The statin side chain requires a syn-1,3-diol relationship.[1] this compound provides the first stereocenter (C3-OH) via Noyori-type asymmetric hydrogenation.[1] The bulky benzyl group at C4 prevents chelation-controlled reduction by standard hydrides (which would yield racemates), necessitating the use of chiral Ru- or Rh-catalysts to enforce facial selectivity.[1]
Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.
Caption: Divergent synthetic utility of this compound. The red pathway represents the industrial standard for statin synthesis.
Application Note: Asymmetric Hydrogenation (Statin Synthesis)
The most high-value application of this compound is the synthesis of the Rosuvastatin side chain. The protocol below describes the enantioselective reduction of the C3 ketone to the (3R)-alcohol.
Experimental Rationale
-
Catalyst Choice: RuCl₂(BINAP) complexes are preferred over Rh-catalysts for
-keto esters because they utilize dynamic kinetic resolution (if the C2 position were substituted) or simple facial differentiation driven by the directing effect of the ester oxygen. -
Solvent System: Methanol is critical. It acts as a proton source for the ruthenium hydride mechanism.
-
Pressure: High H₂ pressure (40–100 bar) ensures rapid turnover, minimizing competing degradation pathways of the labile
-keto moiety.
Detailed Protocol: Enantioselective Reduction
Objective: Synthesis of Methyl (3R)-4-(benzyloxy)-3-hydroxybutanoate.
Reagents:
-
Substrate: this compound (10.0 g, 45 mmol)[1]
-
Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl (42 mg, 0.045 mmol, S/C = 1000)
-
Solvent: Degassed Methanol (50 mL)
-
Gas: Hydrogen (H₂), 99.999% purity
Step-by-Step Workflow:
-
Catalyst Preparation: In a glovebox (N₂ atmosphere), weigh the Ru-catalyst into a glass liner.
-
Solution Prep: Dissolve the substrate in degassed methanol. Add this solution to the catalyst liner.
-
Reactor Loading: Place the liner into a high-pressure stainless steel autoclave (e.g., Parr reactor).
-
Purge Cycle: Seal the reactor. Pressurize to 5 bar H₂ and vent. Repeat 3 times to remove all oxygen (O₂ poisons the Ru-hydride species).
-
Reaction: Pressurize to 50 bar (725 psi) . Heat to 50°C with vigorous stirring (1000 rpm) to eliminate mass-transfer limitations.
-
Monitoring: Run for 18–24 hours. Monitor H₂ uptake curve if available.
-
Workup: Cool to room temperature. Vent carefully. Concentrate the methanol solution under reduced pressure.
-
Purification: The crude oil is often pure enough (>95%) for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc 3:1).
Expected Results:
| Parameter | Specification |
|---|---|
| Yield | > 95% |
| Enantiomeric Excess (ee) | > 97% (determined by Chiral HPLC) |
| Appearance | Clear, colorless to pale yellow oil |[2]
Application Note: Chain Extension to Rosuvastatin
Once the chiral alcohol is secured, the molecule serves as the "anchor" for the rest of the statin side chain.
Workflow Logic
-
Protection: The newly formed C3-hydroxyl is protected (often as a silyl ether or acetonide).
-
Functionalization: The C1-ester is reduced to an aldehyde or converted to a phosphonate.[1]
-
Coupling: A Wittig or Julia-Kocienski olefination connects this fragment to the heterocyclic core (Pyrimidine for Rosuvastatin).
Statin Assembly Pathway
The following diagram visualizes the transformation from our starting material to the final drug intermediate.
Caption: The critical role of the title compound in constructing the C1-C6 chiral array of Rosuvastatin.
Secondary Protocol: Dianion Alkylation (Polyketides)
For researchers working on polyketide natural products (e.g., Dolabelides), this compound allows for the introduction of branching at the C2 position while maintaining the C4-benzyloxy handle.
Protocol:
-
Dianion Formation: Treat the starting material (1.0 eq) with 2.2 eq of LDA in THF at -78°C. The first equivalent deprotonates the C3-hydroxyl (enol form) or C2, and the second ensures full dianion formation at the
-carbon (if C4 were not blocked) or C2 ( -carbon) depending on specific substitution. Note: With the C4-OBn block, alkylation occurs exclusively at C2 (the active methylene). -
Electrophile Addition: Add alkyl halide (R-X) slowly at -78°C.
-
Quench: Acetic acid/THF quench.
-
Result: Creates a racemic C2-alkylated product. If a chiral auxiliary is used or subsequent dynamic kinetic resolution is applied, this sets adjacent stereocenters.
Synthesis of the Reagent (Self-Supply)
If commercial stock is unavailable, the compound can be synthesized in-house.[1]
Reaction:
Procedure:
-
Suspend NaH (2.2 eq) in dry THF at 0°C.
-
Add Benzyl Alcohol (1.0 eq) dropwise (Evolution of H₂ gas). Stir 30 min.
-
Add Methyl 4-chloroacetoacetate (1.0 eq) dropwise. The alkoxide displaces the chloride.
-
Critical Step: The reaction must be kept cold (0°C to RT) to prevent polymerization of the acrylate side-products.
-
Workup: Acidify with dilute HCl, extract with EtOAc. Distill under high vacuum to purify (bp ~150°C at 1 mmHg).
References
-
Synthesis of Rosuvastatin Intermediates
-
Asymmetric Hydrogenation of Beta-Keto Esters
-
Industrial Statin Synthesis (Patent Grounding)
-
General Preparation of 4-Benzyloxy-3-oxobutanoates
Sources
- 1. 67354-37-4|4-(Benzyloxy)-3-oxobutanoic acid|BLD Pharm [bldpharm.com]
- 2. An Improved Process For Preparing Rosuvastatin Calcium [quickcompany.in]
- 3. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]
- 4. Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Activity and Synthesis of Methyl 4-oxobutanoate_Chemicalbook [chemicalbook.com]
Application Notes & Protocols: Palladium-Catalyzed Reactions of Allyl β-Keto Esters
Introduction
Palladium-catalyzed transformations have become one of the most versatile and powerful tools in modern organic synthesis.[1] Among these, the reactions of allyl β-keto esters represent a cornerstone of C-C bond formation, providing elegant and efficient pathways to synthesize substituted ketones, which are ubiquitous structural motifs in pharmaceuticals, natural products, and agrochemicals. First reported in 1980, the palladium-catalyzed decarboxylative reaction of allyl β-keto esters offers a strategic advantage by generating a reactive enolate under neutral conditions, avoiding the need for strong bases that can be incompatible with sensitive functional groups.[2][3]
This guide provides an in-depth exploration of this chemical space, moving from core mechanistic principles to detailed, field-proven laboratory protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage these reactions for the construction of complex molecular architectures.
The Core Transformation: Mechanism of Decarboxylative Allylation
The foundational reaction of this class is the decarboxylative allylation, often referred to as a type of Tsuji-Trost reaction.[4][5] The process is initiated by the coordination of a Pd(0) catalyst to the alkene of the allyl group, followed by an oxidative addition that displaces the carboxylate and forms a characteristic η³-π-allylpalladium(II) intermediate. This step is crucial as it generates a palladium enolate from the β-keto ester moiety after facile decarboxylation (loss of CO₂). This palladium enolate is a "soft" nucleophile that can then undergo several synthetically useful transformations.[1][6] The most common pathway is reductive elimination, where the enolate attacks the allyl group to form the α-allylated ketone and regenerate the Pd(0) catalyst.[1]
Catalytic Cycle: Decarboxylative Allylation
The catalytic cycle illustrates the key steps from the starting material to the final product, highlighting the central role of the π-allylpalladium intermediate.
Caption: Catalytic cycle for the Pd-catalyzed decarboxylative allylation of a β-keto ester.
Key Reaction Classes and Applications
The versatility of the palladium enolate intermediate allows for a range of transformations beyond simple allylation.[1] The specific outcome is highly dependent on the reaction conditions, ligands, and additives employed.
Decarboxylative Allylation for α-Allyl Ketone Synthesis
This is the most direct application, yielding α-allylated ketones. The reaction is highly regioselective, with the nucleophilic attack typically occurring at the less sterically hindered terminus of the allyl moiety.[6][7] This transformation is synthetically valuable as it is often a key step in the construction of more complex molecules.
Asymmetric Allylic Alkylation (AAA)
The creation of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) of β-keto esters provides a powerful solution.[8][9] By employing a chiral ligand, the nucleophilic attack on the π-allylpalladium intermediate can be rendered enantioselective, affording chiral ketones with high enantiomeric excess (ee).
A fascinating aspect of this chemistry is the concept of stereoablative enantioconvergent catalysis .[10] If the starting β-keto ester already possesses a stereocenter at the α-position, the formation of the planar palladium enolate intermediate effectively destroys this stereochemical information. A chiral catalyst can then influence the subsequent C-C bond formation to favor one enantiomer of the product, regardless of the stereochemistry of the starting material.[10]
Commonly used chiral ligands for this purpose include phosphinooxazolines (PHOX) and thiourea-containing ligands.[10][11]
Alternative Fates of the Palladium Enolate
The palladium enolate intermediate is not restricted to just allylation. Judicious choice of reaction conditions can steer it towards other valuable transformations:[1]
-
Aldol Condensation: In the presence of an aldehyde, the palladium enolate can act as a nucleophile in an aldol reaction.[1]
-
Michael Addition: Similarly, it can participate in Michael additions to α,β-unsaturated systems.[1]
-
Hydrogenolysis: Using a proton source like formic acid, the enolate can be protonated to yield a simple ketone, effectively serving as a mild method for dealkoxycarbonylation.[1]
-
β-Hydrogen Elimination: Under certain conditions, β-hydrogen elimination can occur to produce α,β-unsaturated ketones.[1]
Practical Considerations & Optimization
The success of these reactions hinges on careful control of several parameters.
-
Palladium Source: Zerovalent palladium sources are required to initiate the catalytic cycle. While Pd(PPh₃)₄ can be used, it is often more convenient to generate the active Pd(0) species in situ from stable Pd(II) precursors like Pd(OAc)₂ or from air-stable Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[7][12]
-
Ligands: The choice of ligand is critical. Simple triarylphosphines like triphenylphosphine (PPh₃) are effective for standard decarboxylative allylations.[7] For asymmetric variants, chiral ligands are essential. The ligand's electronic and steric properties influence the reaction's rate, selectivity, and overall efficiency.[4]
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF), toluene, or dichloromethane (DCM) are commonly used. The choice can impact catalyst solubility and reaction kinetics.[8]
-
Temperature: Most reactions proceed smoothly at room temperature or with gentle heating (e.g., 30-50 °C).[1][8]
Experimental Workflow Visualization
The general workflow for setting up a palladium-catalyzed reaction involves careful exclusion of air and moisture, followed by substrate and catalyst addition, and finally monitoring and workup.
Caption: General laboratory workflow for a palladium-catalyzed reaction of an allyl β-keto ester.
Detailed Experimental Protocols
Protocol 1: General Procedure for Decarboxylative Allylation
This protocol describes a standard procedure for the synthesis of an α-allyl ketone from an allyl β-keto ester using a Pd₂(dba)₃/PPh₃ catalyst system.
Materials:
-
Allyl β-keto ester (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Anhydrous Toluene (0.1 M concentration of substrate)
-
Reaction vessel (e.g., Schlenk flask) with magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Place the allyl β-keto ester (1.0 equiv) and triphenylphosphine (10 mol%) into a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1 M with respect to the starting ester.
-
Catalyst Addition: To the stirring solution, add the Pd₂(dba)₃ (2.5 mol%) in one portion under a positive flow of inert gas. The solution will typically change color to a dark red or brown.
-
Reaction: Stir the reaction mixture at room temperature (or heat to 40-50 °C if necessary). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material and the evolution of CO₂ (which can be observed by bubbling through an oil bubbler).
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure α-allyl ketone.
Protocol 2: Asymmetric Allylic Alkylation (AAA) of a Cyclic β-Keto Ester
This protocol provides a representative procedure for the enantioselective synthesis of an α-quaternary ketone, a transformation of high value in pharmaceutical development.[8]
Materials:
-
Racemic α-substituted cyclic allyl β-keto ester (e.g., from cycloheptanone) (1.0 equiv)[8]
-
Palladium(II) acetate (Pd(OAc)₂) (2.5 mol%)
-
(S)-t-Bu-PHOX ligand (6.25 mol%)
-
Anhydrous Tetrahydrofuran (THF) (0.1 M)
-
Reaction vessel with magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add palladium(II) acetate (2.5 mol%) and the (S)-t-Bu-PHOX ligand (6.25 mol%).
-
Catalyst Pre-formation: Add anhydrous THF and stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.
-
Substrate Addition: Add a solution of the racemic α-substituted cyclic allyl β-keto ester (1.0 equiv) in anhydrous THF to the catalyst mixture.
-
Reaction: Stir the reaction at the specified temperature (e.g., 30 °C) and monitor its progress by TLC or chiral High-Performance Liquid Chromatography (HPLC) to track both conversion and enantiomeric excess (ee).
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the chiral α-quaternary ketone.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Data Summary
The following table summarizes representative results for the palladium-catalyzed asymmetric alkylation of various β-ketoester substrates, demonstrating the broad scope and high selectivity achievable.
| Entry | Substrate (α-substituent) | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Methyl | Pd₂(pmdba)₃ / (S)-t-Bu-PHOX | THF | 30 | 91 | 90 | [8] |
| 2 | Benzyl | Pd₂(pmdba)₃ / (S)-t-Bu-PHOX | THF | 30 | 93 | 92 | [8] |
| 3 | Propargyl | Pd₂(pmdba)₃ / (S)-t-Bu-PHOX | THF | 30 | 88 | 90 | [8] |
| 4 | Phenyl | Pd₂(pmdba)₃ / (S)-t-Bu-PHOX | THF | 30 | 91 | 91 | [8] |
| 5 | 2-Furyl | Pd₂(pmdba)₃ / (S)-t-Bu-PHOX | THF | 30 | 86 | 93 | [8] |
| (pmdba = 4,4'-methoxydibenzylideneacetone) |
Conclusion
Palladium-catalyzed reactions of allyl β-keto esters offer a robust and versatile platform for the synthesis of ketones. The ability to generate palladium enolates under neutral conditions via decarboxylation opens access to a wide range of transformations, from simple allylations to highly complex and stereoselective constructions of all-carbon quaternary centers. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement and adapt these powerful reactions in their own synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
-
Palladium-catalyzed decarboxylative allylic alkylation of diastereomeric β-ketoesters. National Institutes of Health (NIH). Link
-
Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. Link
-
Palladium-catalyzed decarboxylation-allylation of allylic esters of α-substituted β-keto carboxylic, malonic, cyanoacetic, and nitroacetic acids. Waseda University. Link
-
Enantioselective Palladium-Catalyzed Decarboxylative Allylation of β-Keto Esters Assisted by a Thiourea. ResearchGate. Link
-
Origin of Protonation Side Products in Pd-Catalyzed Decarboxylative Allylation Reactions. ChemRxiv. Link
-
Pd-catalyzed asymmetric allylic alkylation of β-keto esters. ResearchGate. Link
-
Facile palladium-catalyzed decarboxylation reaction of allylic .beta.-keto esters. ACS Publications. Link
-
Palladium-Catalyzed Asymmetric Alkylation in the Synthesis of Cyclopentanoid and Cycloheptanoid Core Structures Bearing All-Carbon Quaternary Stereocenters. PMC. Link
-
Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities. Xingwei Li. Link
-
Tsuji–Trost reaction. Wikipedia. Link
-
Palladium-Catalyzed Asymmetric Alkylation in the Synthesis of Cyclopentanoid and Cycloheptanoid Core Structures Bearing All-Carbon Quaternary Stereocenters. Semantic Scholar. Link
-
Development of β-keto ester and malonate chemistry. J-Stage. Link
-
Organic Syntheses Procedure. Organic Syntheses. Link
-
Tsuji-Trost Reaction. Organic Chemistry Portal. Link
-
Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. Peking University. Link
-
Palladium-catalyzed decarboxylation-allylation of allylic esters of .alpha.-substituted .beta.-keto carboxylic, malonic, cyanoacetic, and nitroacetic acids. ACS Publications. Link
-
Palladium-Catalyzed β-Arylation of α-Keto Esters. Organic Chemistry Portal. Link
-
Palladium Catalyzed β-Arylation of α-Keto Esters. PMC. Link
Sources
- 1. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Tsuji-Trost Reaction [organic-chemistry.org]
- 7. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 8. Palladium-Catalyzed Asymmetric Alkylation in the Synthesis of Cyclopentanoid and Cycloheptanoid Core Structures Bearing All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Palladium-catalyzed decarboxylative allylic alkylation of diastereomeric β-ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Palladium Catalyzed β-Arylation of α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dieckmann Condensation of Benzyloxy-Substituted Diesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dieckmann condensation is a powerful intramolecular carbon-carbon bond-forming reaction that enables the synthesis of cyclic β-keto esters, which are valuable intermediates in the production of pharmaceuticals, natural products, and other complex organic molecules.[1][2][3] This reaction involves the base-catalyzed cyclization of a diester to form a five- or six-membered ring, a structural motif prevalent in many biologically active compounds.[4][5]
In the synthesis of complex molecules, it is often necessary to protect reactive functional groups. The benzyloxy group is a commonly employed protecting group for alcohols due to its general stability. This guide provides a comprehensive overview of the critical considerations and detailed protocols for successfully conducting the Dieckmann condensation on diesters bearing benzyloxy substituents. We will delve into the mechanistic nuances, potential side reactions, and optimization strategies to ensure high-yield and clean conversion, with a special focus on preserving the integrity of the benzyl ether protecting group.
Core Principles and Mechanistic Insights
The Dieckmann Condensation Mechanism
The Dieckmann condensation is an intramolecular variant of the Claisen condensation.[2][6] The reaction proceeds through the following key steps:
-
Enolate Formation: A base abstracts an acidic α-proton from one of the ester groups to form a nucleophilic enolate.[6][7]
-
Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[4][8]
-
Elimination of the Alkoxide: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to yield the cyclic β-keto ester.[6]
-
Deprotonation of the β-Keto Ester: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base generated in the previous step deprotonates this position, forming a resonance-stabilized enolate. This final, irreversible deprotonation is the thermodynamic driving force for the reaction.[4][9]
-
Acidic Workup: A final acidic workup step neutralizes the enolate to afford the final cyclic β-keto ester product.[7][8]
Caption: The reaction mechanism of the Dieckmann condensation.
Challenges and Strategic Considerations with Benzyloxy-Substituted Substrates
Compatibility of the Benzyl Ether Protecting Group
Benzyl ethers are generally stable to a wide range of reaction conditions, including basic media, making them suitable protecting groups for alcohols in reactions like the Dieckmann condensation. However, their stability is not absolute and can be compromised under harsh basic conditions or in the presence of certain reagents.
Potential Side Reactions
The primary concern when performing a Dieckmann condensation on a benzyloxy-substituted diester is the potential for cleavage of the benzyl ether. While typically removed by catalytic hydrogenolysis or strong acids, some strong bases, particularly at elevated temperatures, can promote elimination or other decomposition pathways.[10]
Another common issue is the hydrolysis of the ester groups if the base used contains residual hydroxides or if the reaction is not performed under strictly anhydrous conditions.[11] This can lead to the formation of carboxylates, which will not undergo the desired cyclization.
Selection of the Base: A Critical Choice
The choice of base is paramount to the success of the Dieckmann condensation, especially with sensitive substrates.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is an excellent choice for this transformation. It irreversibly deprotonates the α-carbon, and the only byproduct is hydrogen gas. It is crucial to use a fresh, high-purity source of NaH.
-
Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe): These are classic bases for the Dieckmann condensation.[7] To avoid transesterification, the alkoxide used should match the alcohol portion of the ester. However, these bases establish an equilibrium and can contain residual sodium hydroxide, which may lead to ester hydrolysis.[11]
-
Potassium tert-Butoxide (KOtBu): A strong, sterically hindered base that is often effective when other bases fail. Its bulkiness can enhance regioselectivity in some cases. It is important to use freshly sublimed KOtBu to ensure anhydrous conditions.[11]
-
Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base that can be used at low temperatures. It is particularly useful for substrates that are sensitive to higher temperatures.
For benzyloxy-substituted diesters, sodium hydride is often the preferred choice due to its non-nucleophilic nature and the ability to drive the reaction to completion under anhydrous conditions, minimizing the risk of side reactions.
Solvent and Temperature Effects
The choice of solvent is also critical. Aprotic solvents such as tetrahydrofuran (THF), toluene, or benzene are commonly used.[7] These solvents are compatible with strong bases like NaH and do not participate in the reaction. The reaction is often carried out at reflux temperature to ensure a reasonable reaction rate, but for sensitive substrates, lower temperatures may be necessary to prevent decomposition.
Experimental Protocol: A Case Study
This protocol describes a general procedure for the Dieckmann condensation of a benzyloxy-substituted diethyl adipate derivative using sodium hydride in THF.
Materials and Reagents:
-
Benzyloxy-substituted diethyl adipate derivative
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction flask, condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Equipment Setup:
Caption: A typical workflow for the Dieckmann condensation.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel. Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes. Add anhydrous THF to the flask.
-
Addition of Diester: Dissolve the benzyloxy-substituted diester (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Cool the NaH suspension to 0 °C using an ice bath and add the diester solution dropwise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the pH is acidic.
-
Work-up: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure cyclic β-keto ester.
-
Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.
Data Presentation and Optimization
The optimal conditions for the Dieckmann condensation of a benzyloxy-substituted diester can vary depending on the specific substrate. The following table provides a summary of common reaction parameters and their potential impact on the outcome.
| Parameter | Condition | Rationale and Expected Outcome |
| Base | NaH | Recommended. Strong, non-nucleophilic. Minimizes side reactions. |
| NaOEt/NaOMe | Use if ester is ethyl/methyl. Potential for hydrolysis if not anhydrous. | |
| KOtBu | Good for sterically hindered substrates. Must be freshly sublimed. | |
| LDA | Useful for temperature-sensitive substrates. Requires low temperatures. | |
| Solvent | THF | Recommended. Good for NaH. Aprotic and non-reactive. |
| Toluene/Benzene | Higher boiling points, can be used to drive the reaction. | |
| Temperature | Reflux | Generally provides a good reaction rate. |
| Room Temp / 0°C | For highly reactive or sensitive substrates. | |
| Equivalents of Base | 1.1 - 1.5 eq. | Ensures complete deprotonation and drives the reaction to completion. |
Conclusion
The Dieckmann condensation is a highly effective method for the synthesis of cyclic β-keto esters from benzyloxy-substituted diesters. The key to success lies in the careful selection of a strong, non-nucleophilic base, such as sodium hydride, and the use of strictly anhydrous reaction conditions to prevent hydrolysis and preserve the integrity of the benzyl ether protecting group. By following the detailed protocols and considering the optimization strategies outlined in this guide, researchers can confidently and efficiently perform this valuable transformation in their synthetic endeavors.
References
-
Dieckmann condensation - Wikipedia. [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. [Link]
-
Dieckmann Condensation - Chemistry LibreTexts. [Link]
-
Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization - JoVE. [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [Link]
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [Link]
-
Deprotection of benzyl in ether substrates | Download Scientific Diagram - ResearchGate. [Link]
-
Benzyl Protection - Common Organic Chemistry. [Link]
-
Dieckmann Condensation - Organic Chemistry Portal. [Link]
-
Alcohol Protecting Groups - University of Evansville. [Link]
-
How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? - ResearchGate. [Link]
-
Experimental Help for Dieckmann Condensation : r/chemhelp - Reddit. [Link]
-
Diesters Compound Intramolecular Condensation and Its Applications - IJRASET. [Link]
-
Dieckmann Condensation - Organic Chemistry Tutor. [Link]
-
Dieckmann condensation of diesters - YouTube. [Link]
-
23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. [Link]
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. youtube.com [youtube.com]
- 9. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Stability of β-Keto Esters
Welcome to the Advanced Synthesis Support Hub. Current Topic: Troubleshooting Side Products in Claisen and Dieckmann Condensations. Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.
Core Directive: The Thermodynamic Trap
The synthesis of
The Golden Rule: If your product contains an acidic proton at the
Module 1: Synthesis Phase (Claisen & Dieckmann)
Issue 1: "I see a mixture of ethyl and methyl esters in my NMR."
Diagnosis: Transesterification. Root Cause: Mismatch between the alkoxide base and the ester leaving group.[2] The Mechanism: Alkoxides are nucleophiles.[1][3] If you use Sodium Methoxide (NaOMe) with Ethyl Acetate, the methoxide attacks the carbonyl, swapping the ethoxy group for a methoxy group before the condensation even occurs.
Troubleshooting Protocol:
| Parameter | Recommendation | Why? |
|---|---|---|
| Base Selection | Match the Base to the Ester. Use NaOEt for ethyl esters.[4] Use NaOMe for methyl esters. Use t-BuOK for t-butyl esters. | Prevents scrambling of the alkoxy group. If scrambling is unavoidable (e.g., mixed esters), use a bulky, non-nucleophilic base like LDA or LiHMDS at -78°C. |
| Solvent | Match the Solvent to the Base. EtOH for NaOEt. MeOH for NaOMe. | Prevents equilibrium exchange between the solvent and the alkoxide base. |
Issue 2: "My yield is near zero, and I recovered starting material."
Diagnosis: Retro-Claisen Cleavage (Thermodynamic Reversal).
Root Cause: Insufficient base or water contamination.
Technical Insight: The driving force of the Claisen condensation is the deprotonation of the formed
Visualizing the Equilibrium (Graphviz):
Caption: The reaction is driven by the transition from the Neutral Product to the Stabilized Enolate. Failure to deprotonate leads to Retro-Claisen reversal.
Issue 3: "I have a complex mixture of oligomers."
Diagnosis: Uncontrolled Cross-Condensation. Root Cause: Using two different enolizable esters.[5] Solution:
-
Donor-Acceptor Strategy: Use one ester with no
-protons (e.g., Ethyl Benzoate, Ethyl Formate, Diethyl Carbonate) as the electrophile. -
Kinetic Control: Pre-form the enolate of the "donor" ester with LDA at -78°C, then slowly add the "acceptor" ester.
Module 2: Functionalization (Alkylation)
Issue 4: "I isolated the O-alkylated enol ether, not the C-alkylated product."
Diagnosis: Ambident Nucleophile Attack at Oxygen. Root Cause: Hard/Soft Acid-Base (HSAB) mismatch or Solvent effects. Technical Insight: The enolate ion has negative charge delocalized over Carbon and Oxygen.[6]
-
Oxygen (Hard Nucleophile): Favored by hard electrophiles and polar aprotic solvents (which strip cations away from Oxygen).
-
Carbon (Soft Nucleophile): Favored by soft electrophiles and conditions that allow tight ion-pairing (shielding the Oxygen).
Decision Tree for Selectivity:
Caption: To maximize C-alkylation, use softer leaving groups (Iodides) and solvents that permit ion-pairing (THF).
Issue 5: "I have significant dialkylated side product."
Diagnosis: Proton Exchange (The "Poly-Alkylation" Problem). Mechanism: The mono-alkylated product is more acidic (or similarly acidic) than the starting material. The remaining base deprotonates the product, which then reacts with a second equivalent of alkyl halide. Solution:
-
Enamine Protocol: Convert the
-keto ester to an enamine (using pyrrolidine), alkylate the enamine (strictly mono-selective), then hydrolyze. -
Phase Transfer Catalysis: Use mild bases (K2CO3) in acetone or PTC conditions to limit the concentration of active enolate.
Module 3: Stability & Workup
Issue 6: "My product bubbled and lost mass during workup."
Diagnosis: Decarboxylation.
Root Cause: Acidic hydrolysis followed by heat.[7]
Mechanism:
Prevention:
-
Avoid strong aqueous acid washes if the ester is labile.
-
Keep temperatures below 40°C if the free acid is suspected.
-
Storage: Store as the ester, never as the free acid.
Issue 7: "The ester vanished on the silica column."
Diagnosis: Acid-Catalyzed Decomposition / Enolization. Root Cause: Silica gel is slightly acidic. Solution:
-
Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity.
-
Use neutral alumina instead of silica.
References
-
Claisen Condensation & Transesterification
-
Alkylation Selectivity (O vs C)
- Title: Alkylation of Enol
- Source: Chemistry LibreTexts
-
URL:[Link]
-
Decarboxylation Mechanism
-
Retro-Claisen Cleavage
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 7. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 8. mcat-review.org [mcat-review.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. aklectures.com [aklectures.com]
- 14. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Methyl 4-(benzyloxy)-3-oxobutanoate Purification
Welcome to the Technical Support Center for Methyl 4-(benzyloxy)-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable β-keto ester intermediate. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: Why is my yield of this compound low after column chromatography?
Answer: Low recovery after silica gel chromatography is a frequent issue and can be attributed to several factors related to the inherent reactivity of β-keto esters.
-
Potential Cause 1: On-column Decomposition. this compound, like many β-keto esters, can be sensitive to the acidic nature of standard silica gel. This can lead to hydrolysis of the methyl ester or even cleavage of the benzyl ether. The prolonged contact time with the stationary phase can exacerbate this decomposition.
-
Expert Insight & Solution: To mitigate decomposition, consider the following:
-
Deactivated Silica Gel: Use silica gel that has been neutralized. You can prepare this by making a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (typically 1-2% v/v), and then evaporating the solvent.
-
Rapid Chromatography: Employ flash column chromatography to minimize the residence time of your compound on the column. A well-chosen solvent system that provides good separation with a reasonable retention factor (Rf) of ~0.3 is crucial.
-
Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica gel.
-
-
Potential Cause 2: Irreversible Adsorption. The β-dicarbonyl moiety can chelate with metal impurities present in the silica gel, leading to irreversible adsorption and tailing of the product peak.
-
Expert Insight & Solution:
-
High-Purity Silica: Utilize high-purity silica gel with low metal content.
-
Solvent System Modification: Adding a small amount of a chelating agent or a polar solvent to your mobile phase can sometimes help to disrupt the interaction between your compound and the silica gel.
-
Question 2: My purified this compound shows multiple spots on the TLC plate. What could be the reason?
Answer: The presence of multiple spots on a TLC plate after purification can be perplexing. Here are the most likely explanations:
-
Keto-Enol Tautomerism: this compound exists as a dynamic equilibrium between its keto and enol forms.[1][2][3][4] The polarity of these tautomers can differ, leading to two distinct, often overlapping, spots on a TLC plate. The ratio of these forms is highly dependent on the solvent system used for TLC development.[1][4]
-
Verification: To confirm if the multiple spots are due to tautomerism, you can scrape the individual spots, dissolve them in a suitable deuterated solvent, and run a 1H NMR. If both samples show the characteristic signals for both the keto and enol forms, it is highly likely that you are observing tautomers.
-
-
Presence of Impurities: Despite purification, some impurities may co-elute with your product. Common impurities include:
-
Starting Materials: Unreacted methyl benzyloxyacetate or other starting materials.
-
Byproducts: Side-products from the synthesis, the nature of which will depend on the synthetic route employed.
-
Degradation Products: As discussed in the previous question, decomposition on the column can lead to new impurities. A common degradation pathway for β-keto esters is decarboxylation of the corresponding β-keto acid, which may be formed via hydrolysis.[5][6][7]
-
Question 3: How can I effectively visualize this compound on a TLC plate?
Answer: Due to the presence of a benzene ring, this compound is UV active and can be visualized under a UV lamp at 254 nm.[8] However, for more sensitive detection and to visualize non-UV active impurities, staining is recommended.
-
Recommended Stains:
-
Potassium Permanganate (KMnO4) Stain: This is an excellent general-purpose stain for compounds that can be oxidized. The β-keto ester functional group will react with KMnO4, appearing as a yellow or brown spot on a purple background.[9]
-
p-Anisaldehyde Stain: This stain is particularly useful for visualizing aldehydes, ketones, and alcohols.[8] Upon heating, it will produce colored spots.
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is specific for aldehydes and ketones, forming yellow to orange hydrazones that are easily visible.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: Here is a summary of the key properties:
| Property | Value | Source |
| Molecular Formula | C12H14O4 | [11] |
| Molecular Weight | 222.24 g/mol | [11] |
| Appearance | Typically a colorless to pale yellow oil or solid | [12] |
| Keto-Enol Tautomerism | Exists as an equilibrium mixture of keto and enol forms. | [1][2][3][4] |
| Stability | Sensitive to strong acids, bases, and prolonged heating. | [5][6][7] |
Q2: What is the significance of the keto-enol tautomerism in this compound?
A2: The keto-enol tautomerism is a fundamental property of β-dicarbonyl compounds. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium can affect the compound's reactivity and its chromatographic behavior.[1][2][3][4] The presence of both forms in solution is normal and does not necessarily indicate an impurity.
Caption: Keto-enol tautomerism of this compound.
Q3: What are the best practices for storing purified this compound?
A3: To ensure the long-term stability of the purified compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). It should be protected from moisture and light.[12]
Experimental Protocol: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound. Optimization may be required based on the specific impurities present in your crude material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column for flash chromatography
-
TLC plates (silica gel coated)
-
Appropriate visualization stain (e.g., KMnO4)
Procedure:
-
Preparation of the Silica Gel Slurry:
-
If using neutralized silica, prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 Hexanes:Ethyl Acetate) containing 1% triethylamine. Swirl gently to remove air bubbles.
-
-
Packing the Column:
-
Securely clamp the column in a vertical position.
-
Pour the silica gel slurry into the column.
-
Allow the silica to settle, and then gently tap the column to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent).
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Carefully add the elution solvent to the top of the column.
-
Begin elution with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The optimal gradient will depend on the separation of your product from impurities as determined by TLC.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the product by TLC. Spot every few fractions on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the TLC plate using a UV lamp and/or a suitable stain.
-
-
Isolation of the Purified Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent.
-
Caption: A typical workflow for the purification of this compound.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 206-223. [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.11: Enolates - Claisen Condensation and Decarboxylation. [Link]
-
Reactivity in Chemistry. CX7b. Enolates: Decarboxylation. [Link]
- Otera, J., & Nishikido, J. (2010). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. In Esterification (pp. 239-242). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Reddy, P. G., Kumar, Y. N., & Sridhar, B. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 126. [Link]
-
University of Colorado Boulder. Thin Layer Chromatography. [Link]
-
University of California, Los Angeles. TLC Visualization Solutions. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Ide, K., Furuta, M., & Tokuyama, H. (2021). Photoredox-Catalyzed Intramolecular Cyclopropanation of Alkenes with α-Bromo-β-keto Esters. The Royal Society of Chemistry. [Link]
-
HETEROCYCLES, Vol. 96, No. 9, 2018. treatment with silica gel under thermal conditions. [Link]
- Marcantoni, E., et al. (2013). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. ARKIVOC, 2013(3), 163-176.
- An, Q., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry.
- Google Patents. (2011). PROCESS FOR PURIFYING AN a-KETO ESTER.
-
ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
- Das, B., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(35), 22965-22973.
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. [Link]
- Li, W. W., & Zhang, Y. B. (2014). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1089.
- da Silveira, G. P., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology.
- Fedorov, Y. V., et al. (2021). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. ChemRxiv.
- Araujo de Oliveira, T., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology, 2, 1400642.
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
-
Organic Syntheses. (n.d.). 3. [Link]
-
An, Q., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. [Link]
-
Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
- Pang, Y. S., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518-1520.
-
AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2026, February 14). Silica gel-immobilize. [Link]
-
ResearchGate. (2016, October 25). Evaluation of silica stability in methanolic solvents. [Link]
-
Organics. (2023, February 3). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. [Link]
-
Academic Journals. (2009, July 15). The preparation of methyl benzoate and methyl salicylate on silica gel column. [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]
-
ResearchGate. (n.d.). THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. [Link]
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- 10. scs.illinois.edu [scs.illinois.edu]
- 11. This compound | C12H14O4 | CID 12768799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethyl 4-(benzyloxy)-3-oxobutanoate | 67354-34-1 [sigmaaldrich.com]
Troubleshooting Claisen condensation for β-keto ester synthesis
Topic: Troubleshooting
Introduction: The Thermodynamic Trap
Welcome to the Claisen Condensation Support Center. If you are here, you are likely facing one of two realities: you have recovered starting material despite refluxing for hours, or you have isolated a "gunk" that contains everything except your
The Claisen condensation is not difficult because of complex kinetics; it is difficult because it fights you thermodynamically. Unlike the Aldol reaction, where the product is often stable, the Claisen condensation is endergonic in its first two steps. The reaction is only driven forward by a single, critical "thermodynamic sink": the irreversible deprotonation of the final
Core Rule: If your product cannot form a stable enolate under the reaction conditions, the reaction will reverse to starting materials.
Module 1: Critical Failure (Low or No Yield)
Diagnosis for: Recovered starting material, hydrolysis products, or low conversion.
Q: Why did I recover 90% of my starting ester?
A: You likely treated the base as a catalyst or failed the "Acidity Test." The Claisen condensation is not catalytic. You must use at least 1.0 equivalents of base (preferably 1.1–1.2 eq).
-
The Mechanism: The alkoxide base is consumed to deprotonate the final
-keto ester product ( ). This deprotonation removes the product from the equilibrium, driving the reaction to the right (Le Chatelier’s principle). -
The Trap: If you use 0.5 eq of base, you will get (at best) 50% yield, but in reality, the equilibrium often favors the starting ester (
) over the intermediate enolate. Without the final deprotonation "sink," the reaction reverses.
Q: I used 1.2 eq of NaOEt, but still got low yield. Why?
A: "The Moisture Menace" (Hydroxide Generation).
If your solvent or atmosphere contains moisture, the ethoxide (
-
Causality: Hydroxide is a better nucleophile than the ester enolate but a worse base. It attacks the ester carbonyl to form a tetrahedral intermediate that collapses to the carboxylic acid (saponification).
-
The Result: You obtain the carboxylate salt (soap) instead of the
-keto ester. -
Solution: Use freshly distilled anhydrous solvents (THF or EtOH). Handle NaH or alkoxides under
or .
Q: Can I use this reaction for -substituted esters?
A: Only if they have TWO
-
Scenario: If you react Ethyl 2-methylpropanoate (has only 1
-H), the condensation forms a product with zero -protons. -
Failure Mode: The base cannot deprotonate the product. The "thermodynamic sink" is missing. The equilibrium reverses, and you recover starting material (Retro-Claisen).
Module 2: Side Reactions & Impurities
Diagnosis for: Complex mixtures, wrong alkyl groups, or oils.
Q: My NMR shows a mixture of ethyl and methyl esters. What happened?
A: Transesterification (The "Mismatched Base" Error).
You likely used sodium methoxide (
-
Mechanism: Methoxide attacks the carbonyl, displacing ethoxide. This equilibrates, creating a statistical mixture of methyl and ethyl
-keto esters. -
Fix: Always match the base to the ester leaving group (Use
for ethyl esters, for methyl esters). Or, use a non-nucleophilic base like LDA or NaH.
Q: I’m trying to make a 5-membered ring (Dieckmann), but I’m getting polymers.
A: Concentration effects.
-
High Concentration: Favors intermolecular Claisen condensation (polymerization/oligomerization).
-
Low Concentration: Favors intramolecular Dieckmann condensation (ring closing).
-
Fix: Perform the reaction under high dilution conditions (add the diester slowly to the base solution) to favor cyclization.
Module 3: The "Disappearing Product" (Workup Issues)
Diagnosis for: Product loss during isolation.
Q: I had the product in the flask, but it vanished after acid workup.
A: Acid-Catalyzed Decarboxylation.
-
The Pathway: Hydrolysis of the ester
-keto acid Thermal decarboxylation Ketone + .[1][2][3] -
The Fix:
-
Quench Cold: Pour the reaction mixture into ice-cold dilute acid (e.g., 1M HCl or acetic acid).
-
Control pH: Do not acidify below pH 3–4 if possible.
-
Avoid Heat: Never heat the acidic aqueous layer. Extract immediately into organic solvent.
-
Q: What is the "Retro-Claisen" and how do I stop it?
A: It is the reverse reaction, triggered by alkoxides and heat. If you let the reaction sit too long after the condensation is complete, or if you heat the mixture without removing the alcohol byproduct, the alkoxide can attack the ketone of your product, cleaving the C-C bond you just made.
-
Fix: Monitor reaction time strictly. Once complete, quench immediately.
Visualizing the Logic
Diagram 1: The Thermodynamic Sink
This flow illustrates why the final deprotonation is non-negotiable.
Caption: The reaction is endergonic until the final irreversible deprotonation step (Green Arrow).
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for isolating the root cause of Claisen condensation failure.
Standard Protocol: The Self-Validating Workflow
This protocol uses NaH to avoid transesterification and moisture issues, providing a cleaner baseline than alkoxides.
Reagents:
-
Starting Ester (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)
-
Anhydrous THF or Toluene (Solvent)
-
Acetic Acid (for quench)
Step-by-Step:
-
Base Preparation (The Wash):
-
Place NaH (1.2 eq) in a flame-dried flask under Argon.
-
Validation: Wash NaH with dry hexane (x2) to remove mineral oil if downstream purification is sensitive. Decant hexane carefully.
-
Add anhydrous THF.
-
-
Initiation (The Drip):
-
Add a catalytic amount of alcohol (e.g., 2 drops of EtOH) to "kickstart" the NaH surface if using very pure reagents.
-
Add the ester (1.0 eq) dropwise at
. -
Observation:
gas evolution should be visible (bubbling). This confirms the reaction is proceeding.[4]
-
-
The Drive (Reflux):
-
Warm to room temperature, then reflux for 2–4 hours.
-
Why? The reaction is endergonic; heat helps surmount the activation barrier, while the eventual deprotonation pulls the equilibrium.
-
-
The Critical Quench:
-
Cool the mixture to
. -
Slowly add dilute Acetic Acid (3M) or saturated
. -
Warning: Do not use strong mineral acids (HCl/H2SO4) unless temperature is strictly controlled (
), or you risk decarboxylation.
-
-
Isolation:
-
Extract with Et2O. Wash with brine. Dry over
. -
Concentrate in vacuo.
-
Quantitative Data: Base & Solvent Selection
| Parameter | Recommendation | Reason |
| Base Stoichiometry | 1.1 – 1.2 eq | Must neutralize the product ( |
| Base Choice | NaOEt (for Ethyl esters) | Prevents transesterification.[5] |
| Base Choice | NaH / LDA | Non-nucleophilic; prevents self-condensation in crossed reactions. |
| Solvent | Toluene | Allows higher reflux temp; azeotropic removal of ethanol. |
| Solvent | THF | Excellent solubility for enolates; standard for NaH/LDA. |
| Quench pH | pH 4–6 | Prevents hydrolysis and decarboxylation of the |
References
-
Organic Chemistry Portal. Claisen Condensation. Retrieved from [Link]
-
Master Organic Chemistry. The Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
LibreTexts Chemistry. 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Organic Syntheses. Ethyl Acetoacetate (Classic Protocol). Coll. Vol. 1, p.235 (1941). Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Byproducts in Intramolecular Dieckmann Condensation
Welcome to the technical support center for the intramolecular Dieckmann condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot the formation of unwanted byproducts during this powerful cyclization reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing your target cyclic β-keto esters.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of a high molecular weight byproduct, and my yield of the desired cyclic product is low. What is likely happening?
This is a classic case of intermolecular condensation , leading to the formation of dimeric or oligomeric byproducts. This side reaction is especially prevalent when attempting to form medium to large rings (7-membered or greater), as the intramolecular reaction becomes entropically disfavored.[1]
Causality: The enolate of one diester molecule reacts with the ester of a second molecule before it can react with the other ester group on the same molecule. This intermolecular reaction is concentration-dependent.
Troubleshooting Protocol: High-Dilution Conditions
To favor the desired intramolecular cyclization, it is crucial to maintain a very low concentration of the starting diester throughout the reaction.
Experimental Protocol:
-
Set up a reaction vessel with the chosen base (e.g., sodium hydride, potassium tert-butoxide) in an appropriate anhydrous solvent (e.g., toluene, THF).[1]
-
In a separate flask, prepare a dilute solution of the diester in the same anhydrous solvent.
-
Using a syringe pump, add the diester solution to the stirred suspension of the base at a very slow rate over a prolonged period (e.g., 8-24 hours).
-
Maintain the reaction temperature as recommended for the specific substrate and base.
-
Upon completion, quench the reaction carefully with a proton source (e.g., acetic acid or saturated aqueous ammonium chloride).
Troubleshooting Guides
Issue 1: My reaction with an unsymmetrical diester is yielding a mixture of regioisomers. How can I control the regioselectivity?
The formation of a mixture of regioisomers is a common challenge when using unsymmetrical diesters, as deprotonation can occur at two different α-carbons. The regioselectivity is influenced by both steric and electronic factors.[1]
Controlling Regioselectivity:
-
Steric Hindrance: Deprotonation will preferentially occur at the less sterically hindered α-carbon. You can leverage this by designing your substrate accordingly.
-
Acidity of α-Protons: If one α-proton is significantly more acidic (e.g., adjacent to an additional electron-withdrawing group), it will be preferentially abstracted.
-
Choice of Base: The use of a sterically hindered, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS), at low temperatures can provide greater selectivity for the kinetically favored, less-hindered proton.[1]
Troubleshooting Flowchart for Regioselectivity Issues
Caption: Decision-making workflow for addressing regioisomer formation.
Issue 2: My reaction seems to be reversing, and I am recovering my starting material or observing ring-opened byproducts. What is causing this?
This issue points to a retro-Claisen (or retro-Dieckmann) condensation . This is an equilibrium process, and if the final product is not stabilized, the reaction can revert to the starting materials.
Causality: The driving force for the Dieckmann condensation is the deprotonation of the acidic α-hydrogen of the resulting β-keto ester.[2] If the product lacks an enolizable proton at this position, the final deprotonation step cannot occur, and the equilibrium can shift back towards the starting materials.[3]
Troubleshooting and Prevention:
-
Substrate Design: If possible, design the substrate to ensure the resulting cyclic β-keto ester has at least one proton at the α-position between the two carbonyls.
-
Stoichiometry of the Base: Use at least a full equivalent of base to ensure the complete deprotonation of the product, which drives the reaction to completion.
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the retro-reaction.
Mechanism of Retro-Dieckmann Condensation
Caption: The retro-Dieckmann condensation pathway.
Issue 3: I am observing a mixture of esters in my final product, different from my starting material. What is the source of this byproduct?
This is indicative of transesterification , a common side reaction when the alkoxide base used does not match the alcohol portion of the ester.
Causality: The alkoxide base can act as a nucleophile and attack the ester carbonyl, leading to an exchange of the alkoxy group.
Prevention:
-
Matching Base and Ester: Always use an alkoxide base that corresponds to the alcohol of the diester. For example, use sodium ethoxide with diethyl esters and sodium methoxide with dimethyl esters.
-
Use of Non-Nucleophilic Bases: Employing a non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) can completely avoid this side reaction. These bases are hydrides and deprotonate the α-carbon without the risk of acting as a nucleophile.
Table 1: Effect of Base Selection on Byproduct Formation
| Base | Potential Byproducts | Recommended Use |
| Sodium Ethoxide (NaOEt) | Transesterification (if not using an ethyl ester) | Diethyl esters |
| Sodium Hydride (NaH) | None from the base itself | General use, avoids transesterification |
| Potassium tert-Butoxide (KOtBu) | Minimal, sterically hindered | When a bulky base is needed for selectivity |
| LDA / LHMDS | Minimal, non-nucleophilic | For kinetic control of unsymmetrical diesters |
Issue 4: After hydrolysis and decarboxylation of my β-keto ester, I am getting a complex mixture of products. What could be the byproducts?
The hydrolysis and decarboxylation steps can introduce their own set of byproducts if not performed under optimal conditions.
Potential Byproducts and Their Causes:
-
Incomplete Decarboxylation: The β-keto acid intermediate may persist if the heating is insufficient.
-
Side Reactions from Harsh Hydrolysis Conditions:
-
Basic Hydrolysis (Saponification): Strong basic conditions can lead to other base-catalyzed side reactions, especially if other functional groups are present. The hydrolysis itself is generally irreversible.
-
Acidic Hydrolysis: Strong acidic conditions can sometimes lead to acid-catalyzed rearrangements or degradation of sensitive functional groups.
-
Recommended Protocol for Hydrolysis and Decarboxylation:
-
Saponification: Treat the β-keto ester with aqueous sodium or potassium hydroxide with gentle heating to hydrolyze the ester to the corresponding carboxylate.
-
Acidification: Carefully acidify the cooled reaction mixture with a strong acid (e.g., HCl, H₂SO₄) to form the β-keto acid.
-
Decarboxylation: Gently heat the acidified mixture. The β-keto acid will readily lose CO₂ to form the desired cyclic ketone.[4] Monitor the reaction by TLC or GC-MS to ensure complete conversion.
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved February 17, 2026, from [Link]
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved February 17, 2026, from [Link]
-
Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved February 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved February 17, 2026, from [Link]
-
Various Authors. (n.d.). Dieckmann Reaction. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved February 17, 2026, from [Link]
Sources
Technical Support Center: Optimizing Benzyloxy Deprotection
Welcome to the technical support center for benzyloxy deprotection. The benzyl (Bn) ether is a cornerstone protecting group for hydroxyl functionalities in multi-step organic synthesis, prized for its robustness under a wide range of reaction conditions.[1][2] However, its removal, or deprotection, can present significant challenges, from sluggish reactions to unintended side products. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you navigate these complexities and optimize your reaction conditions.
Method Selection: Which Deprotection Pathway is Right for My Substrate?
Choosing the correct deprotection strategy from the outset is critical for success. The optimal method depends entirely on the functional groups present in your molecule. This decision tree outlines a logical approach to selecting your starting point.
Caption: Decision workflow for selecting a benzyloxy deprotection method.
Troubleshooting & FAQs: Hydrogenolysis
Catalytic hydrogenolysis is the most common method for benzyl ether cleavage, typically employing a palladium catalyst and a hydrogen source.[1][3][4] While effective, it is prone to several issues.
Q1: My hydrogenolysis reaction is extremely slow or has stalled completely. What are the common causes?
This is the most frequent issue encountered. The root cause can usually be traced to one of four factors: catalyst activity, catalyst poisoning, hydrogen availability, or solvent choice.
-
Catalyst Activity: Palladium catalysts, particularly Pd/C, can lose activity over time.
-
Solution: Always use a fresh batch of catalyst for difficult debenzylations. For particularly stubborn substrates, consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), which is often more effective, especially for substrates containing basic nitrogen groups.[5][6][7] The higher dispersion and unique properties of the palladium hydroxide on carbon can overcome challenges seen with standard Pd/C.
-
-
Catalyst Poisoning: This is a major cause of reaction failure. The palladium catalyst surface is sensitive to "poisons" that bind strongly and block active sites.
-
Common Poisons: Sulfur compounds (e.g., thiols, thioethers, residual thiosulfate), basic nitrogen functionalities (e.g., pyridines, anilines, free amines), and sometimes halide ions.[5][8][9] Amines in the substrate or product can coordinate to the palladium, gradually decreasing catalytic activity.[9]
-
Solutions:
-
Purify the Starting Material: Ensure your substrate is free from impurities carried over from previous steps.[7][8]
-
Add a Mild Acid: For substrates with basic nitrogen groups, adding a stoichiometric amount of a mild acid like acetic acid can protonate the nitrogen, preventing it from binding to the palladium catalyst.[5][10]
-
Increase Catalyst Loading: While not ideal from an efficiency standpoint, increasing the catalyst loading (e.g., from 10 mol% to 20-50 wt%) can sometimes provide enough active sites to overcome partial poisoning.[5][11]
-
-
-
Hydrogen Availability: Insufficient hydrogen pressure or poor mixing can starve the reaction.
-
Solutions:
-
Ensure an Inert Atmosphere: Before introducing hydrogen, thoroughly purge the reaction vessel with an inert gas (N₂ or Ar) to remove all oxygen.[12]
-
Increase Hydrogen Pressure: While a hydrogen balloon is sufficient for many reactions, sterically hindered or challenging substrates may require higher pressures (50-100 psi) in a dedicated hydrogenation apparatus like a Parr shaker.[7]
-
Vigorous Stirring: Ensure the catalyst is well-suspended in the reaction mixture to maximize contact between the catalyst, substrate, and dissolved hydrogen.[7]
-
-
-
Solvent Choice: The solvent significantly impacts the reaction rate by affecting substrate solubility and hydrogen availability.
-
Insight: The rate of hydrogenolysis with Pd/C often follows the trend: Toluene < Methanol < Ethanol << Acetic Acid < THF.[6] Protic solvents like ethanol and methanol are excellent choices. Using acetic acid as a solvent can dramatically accelerate the reaction, as it protonates the ether oxygen, facilitating cleavage.[6]
-
Q2: I'm observing saturation of my aromatic rings as a major side product. How can I prevent this?
Aromatic ring saturation is a known side reaction, especially during prolonged reaction times or under harsh conditions.[5] Palladium has a lower propensity for this than platinum, but it can still occur.[1]
-
Solutions:
-
Catalyst Pre-treatment: A pre-treatment strategy can suppress unwanted hydrogenation, creating a more selective catalyst for hydrogenolysis.[1]
-
Control Reaction Conditions: Use the minimum effective hydrogen pressure and temperature. Overly aggressive conditions can favor ring saturation.
-
Switch to Catalytic Transfer Hydrogenation (CTH): This is often the best solution. Using a hydrogen donor like ammonium formate, formic acid, or 1,4-cyclohexadiene provides a controlled, in-situ source of hydrogen, which is generally milder and more selective than using hydrogen gas directly.[3][4][7][13]
-
Q3: When should I choose Catalytic Transfer Hydrogenation (CTH) over standard hydrogenolysis?
CTH is an excellent alternative that avoids the need for handling flammable hydrogen gas and specialized pressure equipment.[14][15]
-
Key Advantages:
-
Safety and Convenience: No need for H₂ gas cylinders or balloons.[15]
-
Chemoselectivity: CTH can be milder, offering better selectivity. For example, it's often possible to cleave a benzyl ether without reducing other sensitive groups.
-
Common Hydrogen Donors: Ammonium formate is a popular choice as it decomposes to hydrogen, ammonia, and CO₂, which are easily removed.[16][17] Formic acid and cyclohexene are also widely used.[13][18]
-
| Hydrogen Donor | Typical Catalyst | Common Solvents | Key Considerations |
| Ammonium Formate | 10% Pd/C | Methanol, Ethanol | Very common, neutral conditions, byproducts are volatile.[16] |
| Formic Acid | 10% Pd/C | Methanol | Can be faster, but the acidic medium may not be suitable for all substrates.[13] |
| 1,4-Cyclohexadiene | 10% Pd/C | Ethanol | Mild and effective; byproduct is stable benzene.[3][4] |
| Triethylsilane | 10% Pd/C | Methanol, CH₂Cl₂ | Can be very mild and selective.[14] |
Troubleshooting & FAQs: Alternative Deprotection Methods
When hydrogenolysis is not viable due to incompatible functional groups, acidic or oxidative methods provide powerful alternatives.[19]
Q4: My molecule has reducible groups (alkenes, nitro groups). Is acid-mediated cleavage a good option?
Yes, this is a primary reason to choose acid-mediated cleavage. This method is orthogonal to reductive conditions.[20] Strong Lewis acids are typically used to coordinate to the ether oxygen, followed by nucleophilic attack at the benzylic carbon.[6]
-
Common Reagents: Boron trichloride (BCl₃) and boron tribromide (BBr₃) are highly effective but are strong acids that can affect other acid-labile groups like acetals or Boc protecting groups.[6][21]
-
Troubleshooting:
-
Incomplete Reaction: Ensure anhydrous conditions, as Lewis acids react readily with water. Use of a cation scavenger like pentamethylbenzene can sometimes improve results.[22]
-
Side Reactions: These are powerful reagents. Low temperatures (e.g., -78 °C to 0 °C) are often required to control reactivity and prevent degradation of sensitive substrates.
-
Q5: When is oxidative cleavage the best choice?
Oxidative cleavage is particularly effective for electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether, and is compatible with groups sensitive to reduction.[4]
-
Mechanism & Reagents: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) achieve cleavage through a single-electron transfer mechanism.[2][4] More recently, nitroxyl-radical catalyzed systems have been developed that are effective for a broad range of benzyl ethers, not just electron-rich ones.[23][24]
-
Troubleshooting:
-
Low Selectivity with Standard Benzyl Ethers: Standard benzyl ethers are less electron-rich and react much slower with DDQ than PMB ethers.[2] However, visible-light-mediated protocols using DDQ have been developed that successfully cleave simple benzyl ethers.[2]
-
Over-oxidation: In some cases, the newly deprotected alcohol can be further oxidized to an aldehyde or ketone. This can be mitigated by carefully controlling stoichiometry and reaction time.
-
Caption: Troubleshooting flowchart for slow or stalled hydrogenolysis reactions.
Key Experimental Protocols
Protocol 1: Standard Hydrogenolysis using Pd/C and H₂ Balloon
This protocol is a general starting point for the deprotection of a standard benzyl ether.
-
Preparation: In a round-bottom flask, dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to a concentration of approximately 0.1 M.[25]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere (N₂ or Ar). The typical catalyst loading is 10-20 mol% with respect to the substrate.[25]
-
Inerting: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this vacuum-backfill cycle three times to ensure the atmosphere is replaced with hydrogen.[7][12]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of the product (and toluene byproduct) should be observed.
-
Workup: Upon completion, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as Pd/C can be pyrophoric.[26] Wash the Celite® pad thoroughly with the reaction solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected product, which can be further purified by chromatography or crystallization if necessary.[25]
Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
This protocol is a safer and often milder alternative to using hydrogen gas.
-
Preparation: Dissolve the benzyl-protected substrate (1.0 eq) in methanol (approx. 0.1 M) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).[15]
-
Reagent Addition: To the stirred suspension, add ammonium formate (4-5 eq) in one portion.[15][17]
-
Reaction: Heat the reaction mixture to a gentle reflux.
-
Monitoring: Monitor the reaction by TLC. These reactions are often complete within 1-3 hours.
-
Workup and Isolation: Cool the reaction to room temperature. Filter the mixture through Celite® to remove the catalyst, wash the pad with methanol, and concentrate the combined filtrate under reduced pressure to obtain the crude product.
References
-
Baskaran, S., & Eash, K. J. (2018). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
Furuta, T., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Journal of Organic Chemistry. [Link]
-
Konig, B., et al. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
-
J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Furuta, T., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry. [Link]
-
Wang, G., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules. [Link]
-
Greenberg, M. M. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters. [Link]
-
Greenberg, M. M. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]
-
ResearchGate. (2025). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF. [Link]
-
Reddit r/Chempros. (2025). Can Pd/C go bad? And also advice on disacharide debenzylation. [Link]
-
Yamamoto, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]
-
Paquette, L. A. (Ed.). Palladium on Carbon. Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Applied Catalysts. Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. [Link]
-
ScienceMadness.org. (2014). Help with debenzylation of N-Benzyl. [Link]
-
ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?. [Link]
-
ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications. [Link]
-
ThaiScience. Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. [Link]
-
Daga, M. C., et al. (2001). Expeditious Deprotection of N-Benzyloxycarbonyl and N-Benzyl Derivatives. Synfacts. [Link]
-
University of Calgary. Alcohol Protecting Groups. [Link]
-
Zhang, W., et al. A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry. [Link]
-
Dalhousie University. The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters. [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Li, W., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 17. thieme-connect.com [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. thaiscience.info [thaiscience.info]
- 20. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. researchgate.net [researchgate.net]
- 23. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. lzchemical.com [lzchemical.com]
Technical Support Center: Navigating Benzylic Position Reactivity
A Senior Application Scientist's Guide to Preventing and Troubleshooting Side Reactions
Welcome to the technical support center for managing reactions at the benzylic position. The unique reactivity of the carbon atom adjacent to an aromatic ring presents a powerful tool in synthesis, but it is also a frequent source of frustrating side reactions.[1][2] This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately prevent common issues such as over-oxidation, uncontrolled halogenation, and other undesired transformations. Here, we move beyond simple protocols to explain the underlying mechanisms, enabling you to make informed decisions in your experimental design.
The Double-Edged Sword: Understanding Benzylic Reactivity
The benzylic position's heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize reaction intermediates—be it a carbocation, a radical, or a carbanion—through resonance.[1][2][3] This stabilization lowers the activation energy for reactions at this site compared to a standard alkyl C-H bond, making it a predictable target for functionalization. However, this same reactivity can lead to a lack of selectivity and the formation of unwanted byproducts if not carefully controlled.
Below is a visualization of the resonance stabilization that makes the benzylic radical an accessible intermediate, forming the basis for many benzylic functionalization reactions.
Caption: Resonance stabilization of the benzylic radical.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your experiments. Each entry details the likely cause and provides actionable solutions.
Category 1: Oxidation Reactions
FAQ 1: My oxidation of an alkylbenzene (e.g., toluene) went all the way to a carboxylic acid, but I wanted to stop at the aldehyde or ketone. What went wrong?
Answer:
This is a classic case of over-oxidation, typically caused by using an excessively strong or harsh oxidizing agent. Reagents like hot potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are powerful enough to cleave not only all benzylic C-H bonds but also C-C bonds of the alkyl chain, leading directly to the carboxylic acid.[4][5] This process is often non-selective and difficult to stop at an intermediate stage.
Troubleshooting Steps:
-
Reagent Selection: Switch to a milder, more selective oxidizing agent. The choice of reagent is critical for controlling the extent of oxidation.
-
For oxidizing benzylic alcohols to aldehydes/ketones: Manganese dioxide (MnO₂) is an excellent choice as it selectively oxidizes allylic and benzylic alcohols, leaving other alcohols untouched.[6]
-
For direct, controlled oxidation of the benzylic C-H: Newer methods using catalysts like copper or ruthenium with oxidants such as tert-butyl hydroperoxide (TBHP) or even molecular oxygen can provide better selectivity for ketones.[7][8] These methods often proceed through radical mechanisms that are less aggressive than permanganate oxidation.
-
-
Reaction Conditions: If using a moderately strong oxidant, carefully control the temperature and reaction time. Lower temperatures and shorter reaction times can sometimes favor the formation of the intermediate aldehyde or ketone. However, this approach can be difficult to reproduce and may result in incomplete conversion.
-
Protecting Groups: If the molecule contains other sensitive functional groups, consider using a protecting group strategy. For example, a benzylic alcohol can be protected as an ether (e.g., a benzyl ether) before performing other transformations.[9][10]
Data Summary: Selecting an Oxidizing Agent
| Oxidizing Agent | Substrate | Typical Product | Selectivity & Control | Common Issues |
| Hot KMnO₄, H₂CrO₄ | Alkylbenzene (with benzylic H) | Benzoic Acid | Low; difficult to stop at intermediate stages.[4][5] | Over-oxidation, cleavage of alkyl chains, harsh conditions.[4] |
| MnO₂ | Benzylic Alcohol | Aldehyde/Ketone | High; selective for benzylic/allylic alcohols.[6] | Only works on alcohols, not directly on alkylbenzenes. |
| IBX (o-Iodoxybenzoic acid) | Alkylbenzene | Aldehyde/Ketone | Good; operates via a radical mechanism. | Can be explosive under certain conditions. |
| Cu/Ru catalysts + TBHP/O₂ | Alkylbenzene | Ketone | Moderate to High; greener approach.[7][8] | Catalyst sensitivity, potential for side products like ethers.[7] |
| NBS/Light (for subsequent hydrolysis) | Alkylbenzene | Aldehyde/Ketone (via bromide) | Good; introduces a handle for further reaction. | Requires a two-step process. |
Workflow: Choosing an Oxidation Strategy
Caption: Decision workflow for benzylic oxidation.
Category 2: Halogenation Reactions
FAQ 2: I tried to brominate the benzylic position using NBS, but I'm getting a mixture of mono- and di-brominated products, and some bromination on the aromatic ring. How can I improve selectivity?
Answer:
This is a common and challenging issue in benzylic bromination.[11] The root causes are often multifactorial, relating to the radical chain mechanism of the Wohl-Ziegler reaction.
-
Over-bromination (di-bromination): The mono-brominated product can itself undergo further radical abstraction and bromination, especially if the concentration of bromine radicals is high or the reaction is left for too long. The mono-brominated benzylic position is still activated.
-
Ring Bromination: This side reaction occurs when the reaction conditions favor electrophilic aromatic substitution instead of free-radical substitution. This is often due to an accumulation of HBr, which can react with NBS to produce Br₂, a reagent for electrophilic bromination.[12]
Troubleshooting Steps:
-
Control Radical Initiator Concentration: Use a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) or controlled UV irradiation. Too much initiator can lead to an uncontrolled, high concentration of radicals, promoting over-halogenation.[11]
-
Maintain a Low Concentration of Br₂: The key advantage of using N-Bromosuccinimide (NBS) is that it maintains a very low, steady-state concentration of molecular bromine (Br₂), which favors the radical pathway over electrophilic addition to the aromatic ring.[13][14]
-
Solvent Choice: Use a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.[12] In CCl₄, NBS is poorly soluble, and the succinimide byproduct is insoluble, which helps maintain low reagent concentrations.[12]
-
Purity of NBS: Ensure your NBS is pure. Impurities can sometimes accelerate the formation of Br₂.
-
-
Scavenge HBr: The buildup of HBr byproduct can catalyze ring bromination. While not always necessary, adding a non-basic scavenger like pyridine in very small, sub-stoichiometric amounts can sometimes help, but care must be taken as bases can also promote elimination side reactions.
-
Continuous Flow Chemistry: For industrial applications or when high selectivity is paramount, continuous flow reactors can offer superior control over reaction time, temperature, and mixing, minimizing the formation of byproducts.[11][15]
Experimental Protocol: Selective Monobromination of a Benzylic Position
This protocol is designed to maximize the yield of the monobrominated product while minimizing side reactions.
Materials:
-
Substrate (e.g., ethylbenzene)
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the benzylic substrate (1.0 eq) and anhydrous CCl₄.
-
Add recrystallized NBS (1.05 eq). Using a slight excess ensures complete conversion of the starting material, but a large excess should be avoided.
-
Add a catalytic amount of AIBN (0.02 eq).
-
Flush the system with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under the inert atmosphere. The reaction can also be initiated by shining a UV lamp on the flask.
-
Monitor the reaction by TLC or GC. A key visual cue is that the dense NBS will be consumed and replaced by the less dense succinimide, which will float on the surface.[12] The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash with water and then brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude benzylic bromide.
-
Purify the product by distillation or column chromatography as required.
References
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]
-
Allylic and Benzylic Reactivity. Organic Chemistry Tutor. [Link]
-
Video: Reactions at the Benzylic Position: Oxidation and Reduction. (2025). JoVE. [Link]
-
Benzylic Position Definition - Organic Chemistry Key Term. (2025). Fiveable. [Link]
-
Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Free In-Depth Study Guide. [Link]
-
Reactions at the Benzylic Position. (2019). Chemistry Steps. [Link]
-
Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. (2022). Chemia. [Link]
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024). MDPI. [Link]
-
Benzylic Bromination. (2024). Chemistry Steps. [Link]
-
Reactions at Benzylic Positions: Videos & Practice Problems. (2024). Pearson. [Link]
-
10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep®. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Benzyl group. Wikipedia. [Link]
-
8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position. (2021). Chemistry LibreTexts. [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022). Scientific Update. [Link]
-
Reagent Friday: NBS (N-Bromo Succinimide). (2011). Master Organic Chemistry. [Link]
-
Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]
-
Continuous Flow Approach for Benzylic Photo-oxidations Using Compressed Air. PMC. [Link]
-
Synthetic application. a Late-stage benzylic C−H... ResearchGate. [Link]
Sources
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.coach [chemistry.coach]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Reactions at the Benzylic Position: Oxidation and Reduction [jove.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Benzyl group - Wikipedia [en.wikipedia.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. Wohl-Ziegler Reaction [organic-chemistry.org]
- 13. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
Managing exothermic reactions in the synthesis of β-keto esters
Technical Support Center: Exothermic Reaction Management
Topic: Safe Synthesis of
Welcome to the Process Safety & Optimization Hub
From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemists, Scale-up Engineers, and R&D Scientists
Executive Summary:
The synthesis of
This guide moves beyond basic textbook procedures to address the thermal kinetics and process safety required for reproducible, safe execution.
Module 1: Critical Safety & Preparation (The "Before" Phase)
Q1: I usually use NaH in DMF for difficult substrates. Why is my safety officer flagging this?
A: Your safety officer is correct. The combination of Sodium Hydride (NaH) and Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is a known thermal runaway hazard .
-
The Mechanism: NaH acts as a base to decompose the solvent itself. In DMF, this decomposition becomes autocatalytic and exothermic, with an onset temperature as low as 26°C under certain conditions, leading to rapid gas evolution and explosion.
-
The Fix: Switch to THF (Tetrahydrofuran) or Toluene . If a polar aprotic solvent is strictly required, use NMP (N-Methyl-2-pyrrolidone) but only with rigorous thermal screening (DSC/ARC data).
-
Reference: Yang, J. et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide..." Org. Process Res. Dev. 2019. [1]
Q2: How do I calculate the cooling capacity required for the addition phase?
A: You must operate in a Dosage-Controlled regime, not an Accumulation-Controlled regime.
-
The Trap: If you add the ester to the base at
too quickly, the reaction rate ( ) is slow. Reagents build up (accumulate). When the temperature naturally drifts up or the induction period ends, all the accumulated reagent reacts simultaneously. -
The Calculation: Ensure your cooling jacket power (
) exceeds the maximum heat generation rate ( ): Where is your molar addition rate and is the total enthalpy of the deprotonation + condensation.
Module 2: Reaction Control & Monitoring (The "During" Phase)
Visualization: The Thermal Accumulation Trap
The following diagram illustrates the failure mode where low temperature creates a false sense of security, leading to a "sleeping" reaction that wakes up violently.
Figure 1: The "Sleeping Reaction" phenomenon. Accumulation of unreacted ester leads to a thermal spike once the reaction initiates.
Q3: My reaction initiates violently after an induction period. How do I smooth this out?
A: This is classic "stalling."
-
Initiator Charge: Do not add all the base at once if possible. Or, add 5-10% of your ester substrate and wait for the exotherm/gas evolution to verify initiation before starting the main feed.
-
Temperature Bump: Run the initiation at a slightly higher temperature (e.g., 20°C) to ensure immediate reaction, then cool down to 0°C for the remainder of the addition.
-
Catalytic Alcohol: If using NaH, adding a catalytic amount of alcohol (e.g., 1-2 drops of EtOH) helps "activate" the surface of the hydride and reduces the induction lag.
Module 3: Troubleshooting Specific Failures (The "After" Phase)
Q4: The yield is low, and I see a thick "tar" or polymer. What happened?
A: You likely suffered from O-alkylation or Polymerization due to lack of temperature control.
-
Cause: If the internal temperature spikes >40-50°C, the enolate can attack the ester carbonyl of another molecule in a non-productive way, or the solvent can decompose.
-
Solution: Maintain strict internal temperature limits (
during addition). Use a cryostat , not just an ice bath, for scale-up >10g.
Q5: The quench turned into a volcano. How do I neutralize safely?
A: The quench is often more dangerous than the reaction. You have a mixture of:
-
Excess NaH (releases
on contact with acid/water). -
The
-keto ester enolate (releases heat upon protonation). -
Residual solvent.[2]
Protocol:
-
Dilute: Add Toluene or THF to the reaction mixture first to act as a heat sink.
-
Kill the Hydride: Add a stoichiometric amount of Ethanol or Methanol dropwise at 0°C to destroy excess NaH. Wait for gas evolution to cease.[2]
-
Acidify: Pour the reaction mixture into the acid (ice-cold dilute HCl or Acetic Acid), NOT the acid into the reaction. This dissipates heat into the larger volume of the aqueous phase.
Module 4: Standardized Workflow Protocol
Protocol: Safe Synthesis of Ethyl Acetoacetate Derivatives (NaH Method) Scale: 50 mmol | Hazard Class: High (Flammable gas evolution)
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF (freshly distilled/dried) | Avoids water ( |
| Base | NaH (60% dispersion in oil), 2.2 eq. | Excess base drives the equilibrium by deprotonating the product.[3][4] |
| Temperature | 0°C (Internal) | Suppresses O-alkylation side reactions. |
| Addition Time | > 30 minutes | Maintains "Dosage Control" regime. |
| Atmosphere | Nitrogen or Argon (Flowing) | Dilutes evolved |
Workflow Diagram
Figure 2: Step-by-step logic for safe Claisen Condensation.
References
-
Yang, J. et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development.
-
Organic Syntheses. (1963). Ethyl Diacetylacetate (Example of Claisen Condensation). Coll. Vol. 4, p.285.
-
Bretherick's Handbook of Reactive Chemical Hazards. (Cited via NOAA CAMEO Chemicals). Sodium Hydride Safety Profile.
-
Master Organic Chemistry. The Claisen Condensation and Dieckmann Condensation.
-
Sigma-HSE. Process Safety Strategy for Thermal Runaway.
Sources
Validation & Comparative
Strategic Alternatives to Methyl 4-(benzyloxy)-3-oxobutanoate in API Synthesis
Executive Summary
Methyl 4-(benzyloxy)-3-oxobutanoate (CAS: 104530-16-5) is a critical C4 building block employed in the synthesis of HMG-CoA reductase inhibitors (statins), HIV integrase inhibitors (e.g., Dolutegravir), and various heterocyclic APIs.[1] Its utility stems from the pre-installed benzyl-protected hydroxyl group at the
However, industrial scalability is often hampered by the atom-economy of the benzyl group, the cost of the reagent, and the requirement for heterogeneous hydrogenation (Pd/C) for deprotection, which poses safety risks on a metric ton scale.[2] This guide evaluates high-performance alternatives, specifically Ethyl 4-chloroacetoacetate (COBE) and Biocatalytic Enol Esters , providing comparative experimental data to support process transition.
Comparative Analysis of Reagents
The Baseline: this compound
-
Mechanism: Acts as a nucleophile in Knoevenagel condensations or an electrophile in asymmetric reductions.
-
Pros: Direct access to protected oxygenated side chains; benzyl group is stable to basic conditions.
-
Cons: High molecular weight waste (benzyl group); expensive synthesis from methyl 4-chloroacetoacetate; requires high-pressure hydrogenolysis for deprotection.
Alternative A: Ethyl 4-chloroacetoacetate (COBE)[1]
-
Mechanism: A divergent synthon. The chlorine atom serves as a "masked" hydroxyl group (via displacement) or a handle for chain extension (via cyanation).
-
Pros: Significantly lower cost (approx. 30-40% of the benzyloxy analog); amenable to enzymatic reduction; chlorine allows for nucleophilic substitution after stereocenter formation.
-
Cons: Corrosive; requires downstream processing (e.g., cyanation or hydrolysis) to install the oxygen functionality.
Alternative B: Enzymatic Assembly (DERA Pathway)
-
Mechanism: Deoxyribose-5-phosphate aldolase (DERA) catalyzes the sequential aldol condensation of acetaldehyde and chloroacetaldehyde.
-
Pros: Atom economy near 100%; aqueous solvent; room temperature operation; avoids halogenated waste.
-
Cons: High enzyme development cost; substrate inhibition issues at high concentrations.
Performance Metrics Summary
| Metric | This compound | Ethyl 4-chloroacetoacetate (COBE) | DERA (Biocatalytic) |
| Relative Cost/kg | High (100%) | Low (25%) | Medium (Enzyme dependent) |
| Atom Economy | Low (Benzyl waste) | Medium | High |
| Chiral Purity (ee) | >98% (Noyori) | >99% (KRED/GDH) | >99% |
| Deprotection | Hydrogenolysis (Pd/C, H2) | Nucleophilic Displacement | N/A (Direct construction) |
| Safety Profile | Flammability (H2 gas) | Corrosive/Lachrymator | Benign (Aqueous) |
Decision Framework for Reagent Selection
The following decision tree illustrates the logical selection process for researchers choosing between these reagents based on downstream chemistry and facility capabilities.
Figure 1: Strategic decision matrix for selecting C4 synthons in API synthesis.
Experimental Protocols
Protocol A: Asymmetric Hydrogenation of this compound
Objective: Synthesis of Methyl (3R)-4-(benzyloxy)-3-hydroxybutanoate. This protocol serves as the industry standard baseline.[2]
-
Catalyst Preparation: In a glovebox, charge a hydrogenation vessel with [RuCl(p-cymene)((R)-BINAP)]Cl (0.1 mol%).
-
Substrate Loading: Add this compound (1.0 equiv) dissolved in degassed MeOH (5 mL/g).
-
Hydrogenation: Pressurize the vessel to 30 bar H2. Heat to 50°C. Stir at 1000 rpm for 12 hours.
-
Workup: Vent H2. Concentrate the solvent under reduced pressure.
-
Purification: The crude oil is typically >95% pure. Filtration through a silica plug removes the ruthenium catalyst.
Protocol B: Biocatalytic Reduction of Ethyl 4-chloroacetoacetate (COBE)
Objective: Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate (Alternative Route). This route avoids heavy metals and high-pressure hydrogen.
-
Buffer Preparation: Prepare a phosphate buffer (100 mM, pH 7.0) containing glucose (1.5 equiv) and NADP+ (0.01 equiv).
-
Enzyme Loading: Add Ketoreductase (KRED) enzyme powder (e.g., commercially available KRED-P1) and Glucose Dehydrogenase (GDH) for cofactor recycling.
-
Reaction: Add Ethyl 4-chloroacetoacetate (1.0 equiv) dropwise to the stirring buffer solution at 30°C. Maintain pH 7.0 by automatic addition of 1M NaOH.
-
Monitoring: Monitor consumption of starting material via GC. Reaction typically completes in 6-8 hours.
-
Extraction: Extract the emulsion with Ethyl Acetate (3x). Dry organic layer over MgSO4.
-
Functionalization (Optional): The resulting chlorohydrin can be treated with NaCN in DMSO to yield the statin side-chain precursor.
Mechanistic Pathway Comparison: Statin Side Chain Synthesis
The following diagram contrasts the synthetic pathway using the Benzyloxy reagent versus the Chloro-analog (COBE) for the production of the Rosuvastatin side chain.
Figure 2: Comparison of synthetic pathways for Statin side chains. Route B (COBE) utilizes a cyanation step to extend the carbon chain, whereas Route A relies on the pre-existing oxygen protection.
Technical Recommendations
-
For Dolutegravir Precursors: If the synthesis involves constructing the pyridone core, This compound remains the superior choice because the benzyl group serves as an orthogonal protecting group that survives the harsh condensation conditions required to form the heterocycle.
-
For Statin Manufacturing: Switch to Ethyl 4-chloroacetoacetate . The biocatalytic reduction of COBE is more stereoselective (>99.5% ee) than the ruthenium-catalyzed hydrogenation of the benzyloxy ester (98% ee), reducing the burden of downstream purification. Furthermore, the cyanation step allows for the introduction of the carboxylate tail under mild conditions.[2]
-
Safety Note: When using COBE, ensure adequate ventilation and PPE, as it is a potent lachrymator.[2] When using the benzyloxy reagent, ensure grounding and inert atmosphere to prevent ignition of hydrogen gas during the deprotection step.[2]
References
-
Biocatalyzed Synthesis of Statins: A Sustainable Strategy. MDPI. Available at: [Link][1]
-
Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase. BMC Biotechnology. Available at: [Link]
- Process for the preparation of Dolutegravir.Google Patents (US9573965B2).
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. NIH National Library of Medicine. Available at: [Link]
-
Supporting Information: Acid-Labile δ-Ketal-β-Hydroxy Esters. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
Reactivity comparison of different β-keto esters in organic reactions
Comparative Reactivity Guide: -Keto Esters in Organic Synthesis
Executive Summary & Strategic Selection
Selection Matrix:
-
Choose EAA for standard cost-effective scale-up of Biginelli or Hantzsch reactions.[1][2]
-
Choose t-BAA for acid-labile decarboxylation strategies or rapid, high-yield acetoacetylation via the acetylketene pathway.[1][2]
-
Choose EBA when higher
-acidity is required for difficult Knoevenagel condensations or to introduce lipophilic aryl moieties.[1][2]
Structural Determinants of Reactivity[3]
Electronic & Steric Profiling
The reactivity profile is governed by the interplay between the ester alkoxy group (sterics/leaving group ability) and the
| Structure | pKa (DMSO) | Steric Bulk ( | Electronic Character | |
| Ethyl Acetoacetate (EAA) | EtO-CO-CH | ~14.2 | Moderate | Balanced Nucleophile/Electrophile |
| tert-Butyl Acetoacetate (t-BAA) | tBuO-CO-CH | ~14.3 | High | Acid-Labile Ester ; Sterically crowded |
| Ethyl Benzoylacetate (EBA) | EtO-CO-CH | ~13.4* | High (Remote) | High Acidity ; Ph is EWG relative to Me |
*Note: EBA is approximately 1 pKa unit more acidic than EAA due to the electron-withdrawing benzoyl group, enhancing enolization.[1]
Mechanism of Action: The Acetylketene Pathway
A critical differentiator for t-BAA is its ability to undergo thermal elimination to generate acetylketene , a highly reactive neutral electrophile.[1][2] This pathway is kinetically inaccessible for EAA under mild conditions.[1][2]
Figure 1: Thermal generation of acetylketene from t-BAA, facilitating rapid nucleophilic attack.[1]
Comparative Performance by Reaction Class
Transesterification & Acetoacetylation
Objective: Transfer the acetoacetyl group (CH
-
EAA Protocol: Requires acid catalysis and high temperatures to drive equilibrium by removing ethanol.[1][2] Often suffers from low conversion with hindered nucleophiles.[1][2]
-
t-BAA Protocol: Reacts via the acetylketene intermediate (see Fig 1).[1][2]
Knoevenagel Condensation
Objective: Condensation with aldehydes to form
-
EAA: Standard reactivity.[1][2] Reacts with benzaldehyde (cat.[1][2] piperidine/AcOH) in 2-4 hours.
-
EBA: Enhanced Reactivity. The greater acidity of the
-protons (due to the benzoyl group) allows EBA to condense faster and with weaker bases.-
Observation: EBA is preferred when the aldehyde partner is electron-rich (deactivated), as the more stable EBA enolate drives the reaction forward more effectively.
-
The Biginelli Reaction
Objective: Multicomponent synthesis of dihydropyrimidinones (DHPMs).[2][3]
-
Steric Impact: While EAA is the benchmark, replacing it with t-BAA introduces significant steric bulk.[1][2]
-
Result: t-BAA typically requires longer reaction times (e.g., 6-8h vs 2-4h for EAA) but allows for the synthesis of acid-labile DHPMs .[1]
-
Deprotection: The t-butyl ester DHPM product can be converted to the free carboxylic acid using TFA at room temperature, whereas the Ethyl ester product requires harsh saponification (NaOH/Heat), which may degrade the DHPM ring.
-
Experimental Protocols
Protocol A: High-Efficiency Acetoacetylation using t-BAA
Use this for sensitive or hindered alcohols where EAA fails.[1]
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Stoichiometry: Charge flask with Nucleophile (Alcohol/Amine, 1.0 equiv) and t-BAA (1.2 equiv) .
-
Solvent: Add Toluene (0.5 M concentration relative to nucleophile). Note: High boiling solvent is required to trigger acetylketene formation (approx >90°C).[2]
-
Reaction: Heat to reflux (110°C) for 2–4 hours. Monitor by TLC for disappearance of nucleophile.
-
Workup: Concentrate under reduced pressure. The byproducts (isobutylene gas and t-butanol) are removed during evaporation.[1][2]
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Controlled Decarboxylation (EAA vs t-BAA)
Demonstrating the orthogonal stability profiles.
| Step | Ethyl Acetoacetate (EAA) Route | tert-Butyl Acetoacetate (t-BAA) Route |
| 1.[1][2] Alkylation | NaOEt / EtOH / R-X (Reflux) | NaH / DMF / R-X (0°C to RT) |
| 2.[2] Hydrolysis | Saponification: NaOH (aq), Reflux 4h. | Acidolysis: TFA / DCM, RT, 1h. |
| 3. Decarboxylation | Acidify (HCl) then Heat (Reflux).[2] | Spontaneous upon TFA treatment (often one pot).[2] |
| Use Case | Robust substrates stable to base/heat.[1][2] | Base-sensitive substrates or rapid libraries.[1][2] |
Decision Logic for Synthetic Planning
Figure 2: Decision tree for selecting the optimal
References
-
BenchChem. (2025).[1][2] Tert-butyl acetoacetate | High-Purity Reagent for Synthesis. Retrieved from [1][2]
-
Sigma-Aldrich. (n.d.).[1][2] tert-Butyl acetoacetate reagent grade, 98%. Retrieved from [1][2]
-
ChemicalBook. (2020).[1][2] The uses of tert-Butyl acetoacetate. Retrieved from
-
PubChem. (2025).[1][2] Ethyl benzoylacetate | C11H12O3.[1][2][4][5] Retrieved from [1][2]
-
Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids. Retrieved from
-
Organic Reactions. (1967).[1][2] The Knoevenagel Condensation. Retrieved from [1][2]
Sources
- 1. Ethyl benzoylacetate [webbook.nist.gov]
- 2. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl benzoylacetate (CAS 94-02-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
Unambiguous Structural Verification: A Comparative Guide to the Validation of Methyl 4-(benzyloxy)-3-oxobutanoate by X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of chemical research. In the synthesis of complex pharmaceutical intermediates, such as methyl 4-(benzyloxy)-3-oxobutanoate, absolute certainty of the atomic arrangement is paramount for ensuring desired reactivity, efficacy, and safety. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this versatile β-keto ester, with a primary focus on the definitive validation offered by single-crystal X-ray crystallography.
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry are indispensable for routine characterization, they can sometimes fall short of providing the unequivocal proof of structure that X-ray crystallography delivers. This is particularly true for molecules like β-keto esters, which can exhibit keto-enol tautomerism, potentially complicating spectral interpretation.[1] This guide will detail the experimental workflow for crystallographic validation, compare its outcomes with those of other common analytical methods, and explain the causal reasoning behind the experimental choices, thereby providing a comprehensive framework for robust structural validation.
The Analytical Challenge: Beyond Spectroscopy
This compound is a key building block in organic synthesis. Its reactivity is dictated by the precise arrangement of its constituent atoms. While techniques like ¹H and ¹³C NMR spectroscopy provide valuable information about the connectivity of atoms and the chemical environment of protons and carbons, they describe the molecule's structure in solution, where it may exist as a mixture of tautomers.[1] Mass spectrometry, on the other hand, provides an accurate molecular weight, confirming the elemental composition, but offers limited insight into the spatial arrangement of atoms.
X-ray crystallography, in contrast, provides a static, high-resolution snapshot of the molecule in the solid state.[2][3] This technique is uniquely capable of determining bond lengths, bond angles, and the absolute configuration of chiral centers with exceptional precision, leaving no room for ambiguity.[4]
A Comparative Analysis of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, packing interactions.[2][4][5] | Unambiguous structure determination.[4] Provides a definitive solid-state structure. | Requires a suitable single crystal, which can be challenging to grow.[4][5] The solid-state conformation may differ from the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, information on keto-enol tautomerism in solution. | Provides information about the molecule's structure and dynamics in solution. Non-destructive. | Can be complex to interpret, especially with tautomers or impurities. Does not provide precise bond lengths or angles. |
| Mass Spectrometry (MS) | Accurate molecular weight and elemental composition. Fragmentation patterns can offer structural clues. | High sensitivity. Requires very small sample amounts. | Provides limited information on stereochemistry and the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-O). | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized powder to a fully refined crystal structure involves a meticulous, multi-step process. The following diagram illustrates the typical workflow for the X-ray crystallographic validation of a small organic molecule like this compound.
Caption: Workflow for the structural validation of this compound by X-ray crystallography.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the key steps for the successful X-ray crystallographic validation of this compound.
Part 1: Synthesis and Purification
-
Synthesis: this compound can be synthesized via several established routes, often involving the reaction of a methyl acetoacetate derivative with a benzylating agent. A common procedure involves the reaction of methyl 4-chloro-3-oxobutanoate with benzyl alcohol in the presence of a base.
-
Purification: The crude product must be purified to obtain a high-purity sample suitable for crystallization. This is typically achieved by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexane.[6] The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Part 2: Crystal Growth
The growth of a high-quality single crystal is often the most challenging step.[4][5] For a small organic molecule like this compound, which may be an oil or a low-melting solid at room temperature, several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., diethyl ether, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.[4]
Part 3: X-ray Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[5] For data collection at low temperatures (to minimize thermal motion and potential radiation damage), the crystal is typically flash-cooled in a stream of cold nitrogen gas.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[7] A monochromatic X-ray beam (e.g., from a Mo or Cu source) is directed at the crystal.[7] As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Part 4: Structure Solution and Refinement
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is typically achieved using direct methods.[5]
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This iterative process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final model is assessed by parameters such as the R-factor and R-free.[8]
Interpreting the Results: The Power of a Crystal Structure
The final output of a successful X-ray crystallographic analysis is a detailed three-dimensional model of the molecule. This model provides a wealth of information that is unattainable through other techniques, including:
-
Unambiguous Confirmation of Connectivity: The crystal structure will definitively show the bonding arrangement of all atoms, confirming the identity of this compound.
-
Precise Geometric Parameters: Bond lengths and angles can be determined with high precision, providing insights into the electronic structure of the molecule.
-
Conformational Analysis: The crystal structure reveals the preferred conformation of the molecule in the solid state.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice reveals information about intermolecular forces, such as hydrogen bonding and van der Waals interactions.
Conclusion
For the definitive structural validation of critical pharmaceutical intermediates like this compound, single-crystal X-ray crystallography stands as the gold standard. While NMR and mass spectrometry are essential for routine analysis and purity assessment, they cannot provide the same level of unambiguous structural detail. The rigorous, albeit challenging, process of obtaining a crystal structure provides an unparalleled level of confidence in the identity and three-dimensional arrangement of a molecule, a critical requirement in the highly regulated field of drug development. By integrating X-ray crystallography into the analytical workflow, researchers can ensure the foundational integrity of their synthetic intermediates, paving the way for the successful development of novel therapeutics.
References
- A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters - Benchchem.
- Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal - The Royal Society of Chemistry.
- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A.
- X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences.
-
X-ray crystallography - Wikipedia. Available at: [Link]
-
Small molecule crystallography - Excillum. Available at: [Link]
-
Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]
-
3 - Organic Syntheses Procedure. Available at: [Link]
- EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester - Google Patents.
-
Methyl 4-(benzyloxy)butanoate (C12H16O3) - PubChemLite. Available at: [Link]
-
This compound | C12H14O4 | CID 12768799 - PubChem - NIH. Available at: [Link]
-
Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC. Available at: [Link]
-
Methyl 4-Methoxy-2-(4-methoxyphenyl))-3-oxobutanoate - SpectraBase. Available at: [Link]
-
Methyl 4-tert-butoxy-3-oxobutanoate - Links. Available at: [Link]
-
Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate CAS NO.82961-77-1. Available at: [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI. Available at: [Link]
-
Formation of γ-‐Keto Esters from β - Organic Syntheses. Available at: [Link]
-
(PDF) Mastering β-keto esters - ResearchGate. Available at: [Link]
- US3565928A - Process for preparing gamma-substituted beta-keto esters - Google Patents.
-
Validation and Quality Assessment of X-ray Protein Structures. Available at: [Link]
-
wwPDB: X-ray validation report user guide - Worldwide Protein Data Bank. Available at: [Link]
-
Preparation and X‑ray Structural Study of 1‑Arylbenziodoxolones. Available at: [Link]
-
wwPDB X-ray Structure Validation Summary Report i. Available at: [Link]
Sources
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- 2. azolifesciences.com [azolifesciences.com]
- 3. excillum.com [excillum.com]
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- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester - Google Patents [patents.google.com]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
Comparative Guide: Catalytic Strategies for Methyl 4-(benzyloxy)-3-oxobutanoate Synthesis
This guide provides an in-depth comparative analysis of catalytic and promoter-based strategies for the synthesis of Methyl 4-(benzyloxy)-3-oxobutanoate (CAS: 82961-76-0). It is designed for researchers and process chemists requiring high-purity intermediates for pharmaceutical applications, such as statin or antibiotic synthesis.
Executive Summary
This compound is a critical
This guide evaluates three dominant synthetic methodologies:
-
Magnesium-Mediated Acylation (Masamune-Evans): The industry-preferred route offering high scalability and mild conditions.
-
Meldrum’s Acid Activation: The "medicinal chemistry" standard for high purity and operational simplicity on a laboratory scale.
-
Classical Claisen Condensation: A legacy cost-driven approach, often limited by selectivity and safety profiles.
Quick Comparison Matrix
| Feature | Mg-Mediated (Recommended) | Meldrum's Acid | Classical Claisen |
| Catalyst/Promoter | DMAP / Pyridine (Nucleophilic) | NaH / NaOMe (Strong Base) | |
| Yield | High (80–92%) | High (75–85%) | Moderate (50–65%) |
| Purity Profile | Excellent (Chemo-selective) | Excellent (Clean thermolysis) | Variable (Self-condensation) |
| Scalability | High (Kg to Ton) | Moderate (Atom economy issues) | High (Safety concerns with |
| Key Mechanism | Soft Enolization via Mg-Chelate | Acyl-Ketene Intermediate | Hard Enolate Condensation |
Mechanistic Pathways & Catalyst Classes
Route A: Magnesium-Mediated Acylation (The "Soft Enolization" Approach)
This method utilizes Magnesium Chloride (
-
Why it works: The
ion acts as a template, bringing the nucleophile (malonate enolate) and electrophile (activated benzyloxyacetic acid) together in a six-membered transition state. This "soft" enolization prevents the side reactions common with strong bases.
Route B: Meldrum’s Acid Activation
This route involves the C-acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) using DMAP or Pyridine as a nucleophilic catalyst. The resulting acyl-Meldrum's acid intermediate undergoes alcoholysis (reaction with methanol) and concomitant decarboxylation to yield the
-
Why it works: Meldrum's acid has exceptionally high acidity (
), allowing acylation under mild conditions. The thermal decomposition is clean, releasing acetone and as byproducts, simplifying purification.
Route C: Classical Claisen Condensation
The traditional approach uses stoichiometric strong bases like Sodium Hydride (NaH) or Sodium Methoxide (NaOMe) to deprotonate methyl acetate, which then attacks methyl benzyloxyacetate.
-
Why it works: Thermodynamic control drives the reaction. However, the "hard" enolate can lead to self-condensation of the starting ester or exchange of the benzyl group, resulting in lower selectivity.
Visualized Mechanisms (Graphviz)
The following diagram illustrates the superior Magnesium-Chelation Mechanism , highlighting the role of
Caption: The Magnesium ion (
Detailed Experimental Protocols
Protocol 1: Magnesium-Mediated Synthesis (Recommended)
Best for: Scale-up, Process Chemistry, High Yield.
Reagents:
-
Potassium Methyl Malonate (1.2 equiv)
- (anhydrous, 1.5 equiv)
-
Triethylamine (
, 2.0 equiv) -
Benzyloxyacetyl chloride (1.0 equiv) [Prepared from Benzyloxyacetic acid +
] -
Solvent: Acetonitrile (
) or THF.
Step-by-Step Workflow:
-
Activation: In a dry reactor under
, suspend Potassium Methyl Malonate (18.7 g, 120 mmol) and anhydrous (14.2 g, 150 mmol) in dry (150 mL). -
Enolization: Cool to 0°C. Add
(20.2 g, 200 mmol) dropwise. Stir for 2 hours at 20°C. The slurry will thicken as the Mg-enolate forms. -
Acylation: Cool the slurry to 0°C. Add a solution of Benzyloxyacetyl chloride (18.4 g, 100 mmol) in
(50 mL) dropwise over 30 mins. Maintain temperature <5°C to prevent O-acylation. -
Completion: Warm to room temperature and stir overnight (12h).
-
Quench & Decarboxylation: Cool to 0°C. Slowly add 2N HCl (150 mL) to quench. Stir vigorously for 1 hour to ensure complete decarboxylation of the intermediate.
-
Workup: Extract with Ethyl Acetate (
mL). Wash combined organics with Sat. and Brine. Dry over and concentrate. -
Purification: Distillation under reduced pressure or silica gel chromatography (Hexane/EtOAc).
Expected Yield: 85–92%
Data Validation:
Protocol 2: Meldrum’s Acid Route
Best for: Lab scale, Medicinal Chemistry, High Purity.
Reagents:
-
Benzyloxyacetic acid (1.0 equiv)
-
DCC (1.1 equiv) and DMAP (1.1 equiv) OR CDI (1.1 equiv)
-
Methanol (Excess)
Step-by-Step Workflow:
-
Acylation: Dissolve Benzyloxyacetic acid (16.6 g, 100 mmol) in dry
(200 mL). Add Meldrum's acid (14.4 g, 100 mmol) and DMAP (13.4 g, 110 mmol). -
Coupling: Cool to 0°C. Add DCC (22.7 g, 110 mmol) portion-wise. Stir at RT for 4 hours. Filter off the dicyclohexylurea (DCU) precipitate.
-
Isolation of Intermediate: Wash the filtrate with 5% HCl (to remove DMAP) and water. Dry and concentrate to yield the Acyl-Meldrum's Acid (often an oil or low-melting solid).
-
Methanolysis: Dissolve the crude intermediate in anhydrous Methanol (100 mL). Heat to reflux (65°C) for 4 hours.
-
Purification: Concentrate the methanol. The residue is often pure enough for use (
). If needed, purify via short-path distillation.
Expected Yield: 75–85%
Strategic Decision Matrix (Process Flow)
Use this flowchart to select the optimal catalyst system for your specific constraints.
Caption: Decision tree for selecting the catalytic strategy based on operational scale and purity requirements.
References
-
Magnesium-Mediated Acylation (General Protocol)
- Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of malonic ester enolates with acid chlorides using magnesium chloride and triethylamine. Journal of Organic Chemistry, 50(15), 2622–2624.
-
Meldrum's Acid Synthesis of
-Keto Esters: -
Synthesis of this compound (Specific Substrate Data)
-
CAS Registry Number: 82961-76-0.[4]
- PubChem Compound Summary: Methyl 4-(benzyloxy)
-
-
Comparison of Claisen vs.
- Clay, R. J., et al. (1993).
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study [mdpi.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 67354-37-4|4-(Benzyloxy)-3-oxobutanoic acid|BLD Pharm [bldpharm.com]
Enantioselective Reduction of β-Keto Esters: A Comparative Technical Guide
Executive Summary
The enantioselective reduction of
This guide provides a critical comparison of these methodologies, moving beyond surface-level descriptions to analyze the mechanistic causality, scalability, and experimental realities of each.
Strategic Landscape: The "Why" and "What"
The reduction of a
-
Simple Enantioselection: Reduction of the ketone to a chiral alcohol.[1][2]
-
Dynamic Kinetic Resolution (DKR): If the
-position is substituted, the rapid racemization of the -center combined with a stereoselective reduction allows for the formation of two contiguous stereocenters (syn/anti selection) with high yield and enantiomeric excess ( ).
The Three Contenders
-
Method A: Ru-BINAP Asymmetric Hydrogenation. The industrial gold standard for decades. High atom economy, but requires high pressure and precious metals.
-
Method B: Biocatalytic Reduction (KREDs). The modern challenger. Operates at ambient pressure/temp, extremely high selectivity, but requires cofactor recycling systems.
-
Method C: CBS Reduction (Borane). A reliable lab-scale method using organocatalysis. Useful for initial screening but generally poor for scale-up due to safety and waste.
Method A: Ru-Catalyzed Asymmetric Hydrogenation (Noyori)
The Industrial Workhorse This method utilizes Ruthenium(II) complexes with chiral diphosphine ligands (e.g., BINAP, SEGPHOS) to activate molecular hydrogen.
Mechanistic Insight: The Outer-Sphere Pathway
Unlike classical hydrogenation where the substrate binds directly to the metal, the Noyori mechanism (specifically with diamine ligands) operates via an outer-sphere mechanism .[3]
-
Causality: The Ru center activates
to form a Ru-hydride.[3] The amine ligand's proton ( ) interacts with the substrate's carbonyl oxygen via hydrogen bonding. -
Result: This "bifunctional" activation stabilizes the transition state, ensuring high enantioselectivity without requiring the ketone to displace a ligand on the metal.
Figure 1: The catalytic cycle of Noyori Asymmetric Hydrogenation highlighting the active hydride species.
Validated Protocol: High-Pressure Hydrogenation
-
Scope: Ideal for thermally stable substrates.
-
Critical Parameter: Solvent choice. Methanol is preferred to facilitate proton transfer.
Step-by-Step Workflow:
-
Catalyst Prep: In a glovebox, weigh [RuCl(p-cymene)((S)-BINAP)]Cl (S/C ratio 1000:1).
-
Vessel Loading: Dissolve substrate in degassed MeOH (0.5 M). Add catalyst solution to a stainless steel autoclave.
-
Purging: Pressurize/depressurize with
(3x) then (3x) to remove (poison). -
Reaction: Pressurize to 10–50 bar H2 . Heat to 50°C . Stir vigorously (mass transfer limited).
-
Workup: Vent
. Concentrate solvent. Pass through a silica plug to remove Ru residue.
Method B: Biocatalytic Reduction (KREDs)
The Sustainable Precision Tool Engineered Ketoreductases (KREDs) transfer a hydride from a cofactor (NADPH/NADH) to the ketone.
Mechanistic Insight: Cofactor Recycling
Enzymes are stoichiometric regarding the cofactor. To make this catalytic, a "Coupled Enzyme System" is required.
-
The Driver: Glucose Dehydrogenase (GDH) oxidizes Glucose to Gluconolactone, reducing
back to . -
Causality: This drives the equilibrium forward (Le Chatelier’s principle) and prevents the accumulation of the expensive cofactor.
Figure 2: The coupled enzymatic cycle showing the KRED reduction driven by the GDH cofactor regeneration system.
Validated Protocol: Aqueous Buffer System
-
Scope: Ideal for thermally labile substrates or those requiring >99.9% ee.
-
Critical Parameter: pH control. Gluconic acid byproduct lowers pH, requiring titration.
Step-by-Step Workflow:
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM
(stabilizer). -
Cofactor Mix: Dissolve
(catalytic amount, 0.5 g/L) and Glucose (1.5 eq). -
Enzyme Addition: Add KRED powder and GDH (often co-lyophilized in commercial kits like Codexis).
-
Reaction: Add substrate (dissolved in 5-10% DMSO or IPA for solubility). Stir at 30°C .
-
pH Stat: Monitor pH. Add 1M NaOH automatically or manually to maintain pH 7.0.
-
Workup: Extract with EtOAc. Emulsions can be broken by adding Celite or centrifugation.
Comparative Analysis: Head-to-Head
The following table contrasts the performance of Ru-Catalysis vs. Biocatalysis for a standard substrate (e.g., Methyl Acetoacetate).
| Feature | Ru-Catalyzed Hydrogenation (Noyori) | Biocatalysis (KRED) | Organocatalysis (CBS) |
| Enantioselectivity ( | High (95-99%) | Ultra-High (>99.9%) | Moderate to High (90-98%) |
| Catalyst Loading (S/C) | High (1,000 - 100,000) | Moderate (Protein loading 1-5 wt%) | Low (Stoichiometric borane) |
| Reaction Conditions | High Pressure | Ambient Temp / Pressure | Cryogenic (-78°C to 0°C) |
| Solvent System | Methanol/Ethanol (Green) | Water/Buffer (Green but waste treatment) | THF/Toluene (VOCs) |
| Scalability | Excellent (Standard chemical plant) | Excellent (Fermentation/Bioreactor) | Poor (Borane safety) |
| Cost Driver | Ru metal price & Ligand IP | Enzyme development time | Reagent stoichiometry |
| DKR Capability | Excellent (Dynamic Kinetic Resolution) | Good (Requires specific racemization conditions) | Poor |
Decision Matrix: Which to Choose?
-
Choose Noyori Hydrogenation if:
-
Choose Biocatalysis (KRED) if:
-
Choose CBS Reduction if:
-
You are in early discovery (mg scale).
-
You need a quick result without screening enzyme libraries or optimizing pressure conditions.
-
References
-
Noyori, R., et al. (1987).[3][6] Asymmetric hydrogenation of beta-keto carboxylic esters.[3][4][8] Journal of the American Chemical Society. Link
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][5][9] Journal of the American Chemical Society. Link
-
Huisman, G. W., et al. (2010). Practical chiral alcohol manufacture using ketoreductases.[2] Current Opinion in Chemical Biology. Link
-
Genêt, J. P. (2003).
-keto esters.[4][8][10] Accounts of Chemical Research. Link -
Codexis Inc. (2023).[11] Ketoreductase Screening Kits and Protocols.Link
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution | CoLab [colab.ws]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 10. scielo.br [scielo.br]
- 11. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-(benzyloxy)-3-oxobutanoate
This guide provides essential safety and logistical information for the proper disposal of methyl 4-(benzyloxy)-3-oxobutanoate (CAS No. 82961-76-0). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and compliant laboratory environment. This document is structured to provide a deep technical understanding of the procedures, grounded in established safety protocols.
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the safety profile of the closely related compound, ethyl 4-(benzyloxy)-3-oxobutanoate (CAS No. 67354-34-1), and general principles of laboratory chemical waste management. It is imperative that users conduct a site-specific risk assessment before handling and disposing of this chemical.
Hazard Identification and Risk Assessment
This compound is a β-keto ester. While specific toxicological data is limited, the structurally similar ethyl 4-(benzyloxy)-3-oxobutanoate is classified with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Therefore, it is prudent to handle this compound with the same precautions.
GHS Hazard Pictograms (inferred):
Signal Word (inferred): Warning
Personal Protective Equipment (PPE)
A thorough risk assessment will dictate the specific PPE required. However, as a minimum, the following should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or vapors are likely to be generated, a respirator may be necessary.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Spill Cleanup Protocol
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure adequate ventilation to disperse any vapors.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize (if applicable): For acidic or basic contaminants, neutralization may be necessary. However, for this compound, absorption is the primary method.
-
Collect and Package: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a detergent solution and water. For final rinsing, 70% ethanol can be used. All cleaning materials should be disposed of as hazardous waste.[1]
Decontamination of Equipment
Equipment that has come into contact with this compound should be decontaminated. This can be achieved by:
-
Rinsing: Rinse with a suitable solvent (e.g., ethanol or acetone) in a designated area, collecting the rinsate as hazardous waste.
-
Washing: Wash with a laboratory detergent and water.
-
Drying: Allow the equipment to dry completely before reuse.
Disposal Procedures
Proper disposal is not only a matter of safety but also of regulatory compliance. All chemical waste must be handled in accordance with local, state, and federal regulations.
Waste Segregation and Collection
The decision-making process for segregating and disposing of chemical waste is critical. The following diagram illustrates the general workflow.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Container Selection: Use a designated, compatible, and clearly labeled waste container. For liquid waste, this should be a leak-proof container with a secure cap. For solid waste, a sealed bag or container is appropriate.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The approximate concentration and any other components in the waste mixture should also be indicated.
-
Segregation: Do not mix this waste with other incompatible waste streams. It should be collected as a non-halogenated organic waste.
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from heat, sparks, and open flames.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Do not pour this chemical down the drain or dispose of it in regular trash.[2]
Summary of Key Information
| Parameter | Information | Source (Inference) |
| Chemical Name | This compound | - |
| CAS Number | 82961-76-0 | PubChem |
| Inferred Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. | SDS for Ethyl 4-(benzyloxy)-3-oxobutanoate |
| PPE | Safety goggles, chemical-resistant gloves, lab coat. | General Laboratory Safety |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for hazardous waste. | General Laboratory Safety |
| Waste Classification | Non-halogenated Organic Waste | Chemical Structure |
| Disposal Method | Via licensed hazardous waste disposal company. | EPA/OSHA regulations |
Conclusion
The proper disposal of this compound is paramount for ensuring laboratory safety and environmental protection. By following these guidelines, researchers can handle and dispose of this compound responsibly. Always consult your institution's specific safety protocols and EHS office for guidance.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
GERPAC. Detergents and disinfectants currently used in hospital pharmacies : Abilities for removing and degrading cytotoxic drugs. [Link]
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Comprehensive Guide to Personal Protective Equipment for Handling Methyl 4-(benzyloxy)-3-oxobutanoate
Understanding the Hazard Profile
Methyl 4-(benzyloxy)-3-oxobutanoate, a beta-keto ester, requires careful handling due to its potential health effects. While comprehensive toxicological data is not always available for every chemical, related compounds and safety data sheets (SDS) for similar structures indicate several key hazards. A GHS classification for a structurally related benzyloxy compound highlights risks such as skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2] Therefore, a robust PPE strategy is not merely a recommendation but a necessity to mitigate these risks. The primary routes of exposure to be controlled are skin contact, eye contact, and inhalation of vapors or mists.[1][3][4]
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE must be tailored to the specific procedure and the quantities of this compound being used.[5][6] The following sections detail the minimum required PPE and provide recommendations for enhanced protection during higher-risk operations.
Given the classification of "serious eye irritation" for similar compounds, protecting the eyes from splashes and vapors is paramount.[1][2]
-
Minimum Requirement: At all times when handling this chemical, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Recommended for Splash Hazards: For procedures involving transfers, heating, or reactions under pressure, chemical splash goggles that form a seal around the eyes are required.[5]
-
Maximum Protection: When handling larger quantities (>100 mL) or during operations with a significant risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[1][5][7]
The risk of skin irritation necessitates the use of chemical-resistant gloves.[1][2] The choice of glove material is critical, as no single glove type protects against all chemicals.[8]
-
Recommended Glove Types: For handling ketones and esters, nitrile or neoprene gloves are suitable choices.[5][8] They provide good resistance to a broad range of chemicals and offer protection against incidental splashes.[8]
-
Glove Inspection and Technique: Gloves must be inspected for any signs of degradation or puncture before each use.[1][9] Proper glove removal technique (without touching the outer surface) is crucial to prevent skin contact with the product.[1][9] Contaminated gloves should be disposed of immediately as hazardous waste.[1][9]
-
Double Gloving: For extended duration tasks or when handling larger volumes, wearing two pairs of nitrile gloves is a recommended practice to increase protection against potential permeation.
Protecting the skin from accidental contact is a fundamental aspect of safe chemical handling.
-
Standard Laboratory Attire: A flame-resistant lab coat should be worn at all times and kept fully buttoned.
-
Enhanced Protection: For tasks with a higher risk of splashing, such as large-scale transfers or reaction workups, a chemical-resistant apron made of rubber or a similar impervious material should be worn over the lab coat.[5] In situations with extensive potential for exposure, a complete chemical-resistant suit may be necessary.[1]
To mitigate the risk of respiratory tract irritation, engineering controls are the preferred method of protection.[1][2]
-
Primary Control: All handling of this compound that may generate vapors or aerosols should be conducted within a certified chemical fume hood.[4]
-
When a Fume Hood is Not Available: In the rare event that work cannot be performed in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[5] A proper fit test and user training are mandatory before using any respirator. For nuisance exposures to dust (if handling a solid form), a P95 or P1 particle respirator may be used.[1]
Operational Plan: Integrating PPE into Your Workflow
Proper use of PPE involves more than just wearing it. A systematic approach to its integration into your daily workflow is essential for maximum safety.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: Decision workflow for selecting appropriate PPE.
PPE Task-Hazard Matrix
This table provides a quick reference for selecting the minimum required PPE for common laboratory tasks.
| Task | Potential Hazards | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Prepping | Dust/aerosol inhalation, minor spills | Safety Glasses | Single Nitrile Gloves | Lab Coat | Fume Hood/Ventilated Area |
| Solution/Reagent Transfer | Splashes to eyes and skin | Chemical Goggles | Nitrile/Neoprene Gloves | Lab Coat | Fume Hood |
| Active Reaction Setup | Splashes, vapor release | Chemical Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat & Chemical Apron | Fume Hood |
| Workup/Quenching | Splashes, exothermic reaction | Chemical Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat & Chemical Apron | Fume Hood |
| Spill Cleanup | High risk of splash and vapor exposure | Chemical Goggles & Face Shield | Heavy-duty Nitrile/Neoprene Gloves | Chemical-Resistant Suit/Coveralls | NIOSH-Approved Respirator |
Emergency Procedures and Disposal Plan
Even with the best precautions, accidents can happen. Being prepared is a critical component of safety.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[3] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[4]
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[1] Wear the appropriate level of PPE as outlined in the "Spill Cleanup" section of the table above. Absorb the spill with an inert material such as sand, diatomite, or universal binders.[2] Collect the material in a suitable, closed container for disposal.[1][3] Do not allow the chemical to enter drains or waterways.[1][4]
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Waste Collection: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[1]
-
Containers: Keep waste in suitable, closed containers for disposal.[1][9] Do not mix with other waste streams.
-
Regulations: All disposal practices must be in accordance with local, state, and federal regulations.[2][3]
By adhering to these comprehensive guidelines, you can significantly minimize the risks associated with handling this compound, fostering a safer and more productive research environment.
References
- JR-7857 - Safety Data Sheet. (2023, July 17). Vertex AI Search.
- Material Safety Data Sheet - Chemicea. Chemicea Pharmaceuticals Pvt Ltd.
- Safety Data Sheet - Aaronchem. (2024, November 1). Aaronchem.
- Safety Data Sheet - TCI Chemicals. (2018, October 3). TCI Chemicals.
- Safety data sheet - LGC Standards. (2013, October 9). LGC Standards.
- How to Choose PPE for Chemical Work. (2025, October 23).
- Personal Protective Equipment (PPE). (2026, February 4). CHEMM.
- SAFETY DATA SHEET - Sigma-Aldrich. (2022, November 15). Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6). Sigma-Aldrich.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. HSA.ie.
- Guidance for Selection of Protective Clothing for MDI Users. Covestro Solution Center.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. combi-blocks.com [combi-blocks.com]
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- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. solutions.covestro.com [solutions.covestro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
